CB2 receptor agonist 6
Description
Overview of the Endocannabinoid System and Cannabinoid Receptors
The endocannabinoid system (ECS) is a complex and crucial cell-signaling system present in all vertebrates. medchemexpress.com Identified by researchers in the early 1990s, the ECS plays a significant role in regulating and maintaining homeostasis across a wide range of physiological processes. scribd.com These include, but are not limited to, mood, sleep, appetite, memory, pain, and immune function. scribd.com The system is comprised of three core components: endocannabinoids, cannabinoid receptors, and enzymes. medchemexpress.comscribd.com
Endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are endogenous lipid-based neurotransmitters produced by the body. medchemexpress.commedchemexpress.com They act as signaling molecules by binding to cannabinoid receptors. The two primary cannabinoid receptors are Cannabinoid Receptor Type 1 (CB1) and Cannabinoid Receptor Type 2 (CB2). scribd.commedchemexpress.com CB1 receptors are found in high concentrations throughout the central nervous system, particularly the brain, while CB2 receptors are located predominantly in the peripheral nervous system and are highly expressed on immune cells. scribd.commedchemexpress.com Enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring they are used when needed and then cleared. scribd.com
Distinctive Role of CB2R in Biological Systems
The CB2 receptor's primary distinction lies in its localization and function. Unlike the CB1 receptor, which is mainly associated with the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is most abundant in immune cells. medchemexpress.commedchemexpress.com These include B cells, T cells, macrophages, and natural killer cells. medchemexpress.commedchemexpress.com
This specific expression pattern firmly places the CB2 receptor as a key modulator of the immune system and inflammatory responses. medchemexpress.commedchemexpress.commedchemexpress.eu Activation of CB2 receptors is generally inhibitory to immune cell activation and can suppress the production of pro-inflammatory cytokines. medchemexpress.com Research has shown that in various autoimmune diseases—conditions where the immune system attacks the body's own tissues—endocannabinoids can regulate inflammation through the activation of CB2 receptors. medchemexpress.com Furthermore, the expression of CB2 receptors can be significantly increased or "upregulated" in tissues during inflammatory conditions, suggesting a responsive and critical role in managing inflammation. medchemexpress.commedchemexpress.com
Rationale for Targeting CB2R with Selective Agonists
The distinct roles of CB1 and CB2 receptors provide a compelling rationale for developing agonists that selectively target CB2R. The primary advantage of this approach is the potential to harness the therapeutic benefits of cannabinoid system activation—such as anti-inflammatory and analgesic effects—without inducing the psychoactive side effects associated with activating CB1 receptors.
Selective CB2R agonists are therefore considered promising therapeutic agents for a variety of pathologies. These include chronic pain, particularly neuropathic pain, inflammatory disorders, and neurodegenerative diseases where neuroinflammation is a key component. By specifically targeting the CB2 receptor, researchers aim to develop treatments that can modulate immune responses and provide neuroprotection, offering a significant therapeutic window while avoiding the central nervous system effects that have limited the clinical application of non-selective cannabinoids. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19FN2O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(3-phenylphenyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O/c25-21-13-11-18(12-14-21)17-27-15-5-10-23(27)24(28)26-22-9-4-8-20(16-22)19-6-2-1-3-7-19/h1-16H,17H2,(H,26,28) |
InChI Key |
MOCKMOFBWFOOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CN3CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Cb2 Receptor Agonist 6
Receptor Coupling and Intracellular Signaling Pathways
The interaction of an agonist with the CB2R initiates conformational changes that facilitate the coupling to and activation of heterotrimeric G proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer. portlandpress.comnih.gov Both components then modulate the activity of various downstream effector proteins.
The CB2 receptor is canonically known to couple to inhibitory G proteins of the Gαi/o family. mdpi.comportlandpress.comnih.gov This interaction is a hallmark of CB2R signaling and is responsible for many of its classic cellular effects. ucl.ac.be Following agonist binding, the activated Gαi/o subunit inhibits its downstream targets. nih.gov
More recent research has revealed a more complex signaling profile, demonstrating that the CB2R can also couple to the stimulatory Gαs protein. portlandpress.comacs.orgwikipedia.org Studies utilizing the CB2-selective agonist HU308 in human primary leukocytes have shown that CB2R can simultaneously activate both Gαi and Gαs pathways. acs.orgauckland.ac.nz This dual coupling to opposing G protein families suggests that the net cellular outcome of CB2R activation can be highly nuanced and dependent on the specific cellular context and the relative expression and availability of signaling components. portlandpress.comacs.org The ability to interact with different G proteins, including Gαq/11 in certain contexts, highlights the receptor's signaling versatility. portlandpress.comacs.org
A primary consequence of CB2R's canonical coupling to Gαi/o proteins is the inhibition of adenylyl cyclase activity. mdpi.commdpi.comnih.gov This enzyme is responsible for converting ATP into the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, CB2R agonists effectively decrease intracellular cAMP concentrations, which in turn reduces the activity of cAMP-dependent protein kinase A (PKA). nih.govmdpi.com This pathway is a major mechanism through which CB2R exerts its immunomodulatory effects. researchgate.net
The discovery of concurrent Gαs coupling adds another layer of regulation. acs.org Since Gαs stimulates adenylyl cyclase, its activation counteracts the inhibitory signal from Gαi. auckland.ac.nz In human primary leukocytes treated with the agonist HU308, this simultaneous opposition results in a delayed onset of net cAMP inhibition. acs.orgauckland.ac.nz Initially, the opposing signals produce a "lag" phase with no change in cAMP levels, followed by a transient net inhibition as the Gαi-mediated effect eventually dominates. auckland.ac.nz This complex interplay demonstrates that the effect of CB2R agonists on cAMP levels is not a simple on/off switch but a dynamically regulated process.
CB2R activation also leads to the modulation of several mitogen-activated protein kinase (MAPK) cascades, which are crucial signaling pathways that regulate cell proliferation, differentiation, and apoptosis. ucl.ac.bemdpi.com The primary MAPK pathways affected by CB2R agonists are the Extracellular Signal-Regulated Kinases (ERK1/2) and the p38 MAPK pathways.
The phosphorylation and subsequent activation of ERK1/2 is a canonical signaling event that occurs following CB2R stimulation by an agonist. mdpi.com This response is consistently observed across various cell types and is often used as a biomarker for CB2R activation. mdpi.comnih.gov The activation of the ERK1/2 pathway is typically mediated by the Gβγ subunits that dissociate from the Gαi/o protein upon receptor activation. acs.orgauckland.ac.nzmdpi.com This activation is pertussis toxin-sensitive, confirming the involvement of Gαi/o, but is generally independent of the adenylyl cyclase/cAMP pathway. nih.gov
Studies have shown that various CB2R agonists, including HU308, JWH133, and JT11, robustly induce ERK1/2 phosphorylation. acs.orgmdpi.comresearchgate.net However, the dynamics of this activation can be context-dependent. For instance, in LPS-stimulated microglial cells, the CB2 agonist JWH-015 caused an initial increase in ERK1/2 phosphorylation followed by a reduction after 30 minutes. nih.gov In some cases, CB2R activation can disrupt the expected sequential signaling, with studies showing that the agonist JWH133 can decrease the phosphorylation of the upstream kinase MEK while simultaneously upregulating ERK phosphorylation. explorationpub.com
The p38 MAPK pathway is another important target of CB2R signaling. Activation of this pathway has been shown to be mediated by the Gαi subunit. acs.orgauckland.ac.nz In studies using human primary leukocytes, the CB2R agonist HU308 induced phosphorylation of p38, a response that was blocked by an inhibitor of Gαi/o. acs.org The activation of the p38 MAPK pathway by CB2R agonists is highly context-dependent and has been linked to specific cellular outcomes, such as inducing apoptosis in certain human leukemia cell lines. acs.orgnih.gov
Activation of the CB2R can lead to an increase in the concentration of intracellular calcium (Ca2+), a ubiquitous second messenger. nih.govnih.gov This effect is primarily achieved through the activation of phospholipase C (PLC). mdpi.comnih.govcambridge.org Upon stimulation by CB2R-coupled G proteins, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. nih.govmdpi.com
While this pathway can be triggered by Gαi/o protein coupling mdpi.com, compelling evidence indicates that intracellularly located CB2 receptors can couple to Gαq proteins to elicit a robust Ca2+ response. acs.org Notably, the selective CB2R agonist HU308 has been shown to stimulate Ca2+ release through this CB2R-Gαq/11-PLC pathway. chemrxiv.org This mechanism has also been observed in osteoclasts, where CB2R activation stimulates PLC to regulate intracellular calcium and inhibit osteoclast differentiation. mdpi.com
Data Tables
Table 1: Summary of CB2R Signaling Pathways
Table 2: Compound Names Mentioned in Article
Involvement of Phospholipase C (PLC) and Inositol Trisphosphate (IP3) Signaling
Activation of the CB2 receptor can initiate signaling through the phospholipase C (PLC) pathway. mdpi.comnih.gov This process is typically mediated by the Gβγ subunits of the activated G protein, although direct coupling of the Gαi/o subunit to PLC has also been reported. mdpi.comresearchgate.net Upon activation, PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol. nih.gov This initial Ca2+ release can then trigger further Ca2+ entry from the extracellular space through a process known as capacitative Ca2+ entry (CCE). nih.gov For instance, studies in calf pulmonary artery endothelial cells have shown that the endocannabinoid anandamide (B1667382) stimulates CB2R, leading to PLC activation, IP3 formation, and subsequent Ca2+ release from the ER and activation of CCE. nih.gov This entire cascade can be blocked by inhibitors of PLC and the IP3 receptor, confirming the involvement of this pathway. nih.gov
The rise in intracellular Ca2+ concentration initiated by the PLC/IP3 pathway can then modulate a variety of cellular processes, including enzyme activation, gene expression, and neurotransmitter release.
β-arrestin Recruitment Signaling
Upon agonist binding, G protein-coupled receptors like CB2R are phosphorylated by G protein-coupled receptor kinases (GRKs). frontiersin.org This phosphorylation event promotes the recruitment of β-arrestin proteins to the receptor. frontiersin.orgnih.gov CB2R has been shown to preferentially recruit β-arrestin-2 over β-arrestin-1. frontiersin.orguniversiteitleiden.nl
The recruitment of β-arrestin serves two primary functions. Firstly, it leads to receptor desensitization and internalization, effectively terminating G protein-mediated signaling. nih.govuniversiteitleiden.nl Secondly, β-arrestins act as scaffold proteins, initiating a second wave of signaling independent of G proteins. frontiersin.org This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2. frontiersin.orgmolbiolcell.org
The interaction between CB2R and β-arrestin is often transient and occurs near the plasma membrane, which is characteristic of class A GPCRs. frontiersin.org Different CB2R agonists can exhibit "biased signaling," meaning they may preferentially activate either the G protein-dependent pathway or the β-arrestin-dependent pathway. universiteitleiden.nlbiorxiv.org For example, the endocannabinoid 2-AG has been observed to show a preference for β-arrestin recruitment over G protein activation at the CB2 receptor. biorxiv.org
Table 1: Investigated Effects of CB2R Agonists on β-arrestin Recruitment
| Agonist | Receptor Variant | Cell Type | Observed Effect | Reference |
|---|---|---|---|---|
| JWH-133 | Wild-type CB2R | HEK293 | Endogenous GRK2 and GRK3 enrichment, β-arrestin2 binding | frontiersin.org |
| 2-AG | Wild-type CB2R | HEK293 | Significant recruitment of β-arrestin 2 to the cell surface | molbiolcell.org |
| CP55,940 | Rat CB2R | HEK293 | Strong recruitment of β-arrestin 2 | molbiolcell.org |
| WIN55,212-2 | Rat CB2R | HEK293 | Strong recruitment of β-arrestin 2 | molbiolcell.org |
| Various | Human CB1R and CB2R | CHO | Characterization of potency and efficacy for β-arrestin recruitment | nih.gov |
Impact on Ion Channel Activity
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial for regulating neuronal excitability and rhythmic activity in the brain and heart. statelaw.go.kesigmaaldrich.com Activation of cannabinoid receptors, including CB2R, can modulate the function of HCN channels. statelaw.go.ke While much of the research has focused on CB1R's-mediated inhibition of the Ih current carried by HCN channels, the influence of CB2R on these channels is an area of growing interest. statelaw.go.ke The modulation of HCN channels by CB2R activation can have significant implications for processes like pain perception, where HCN channels in nociceptive neurons play a key role. statelaw.go.keresearchgate.net
Voltage-gated calcium channels (CaV) are essential for a variety of physiological processes, including neurotransmitter release and muscle contraction. While the direct modulation of CaV1.3 channels by CB2R agonists is not as extensively documented as other interactions, the broader family of cannabinoid receptors and their ligands are known to affect CaV channel function. For instance, the synthetic cannabinoid WIN55212-2 has been shown to suppress T-type Ca2+ channel currents in retinal Müller cells, an effect that was not blocked by a CB1R antagonist, suggesting a potential role for CB2R or a receptor-independent mechanism. nih.gov Furthermore, the endocannabinoid anandamide's effect on these channels was partially blocked by a CB2R antagonist. nih.gov
It is important to note that some cannabinoids can directly modulate CaV channels, independent of cannabinoid receptor activation. bohrium.comfsu.edu Therefore, distinguishing between receptor-mediated and direct effects is a key aspect of ongoing research.
Influence on Gene Expression and Transcription Factors
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immune responses. frontiersin.org CB2R activation is widely reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. frontiersin.orgd-nb.info
CB2R agonists can suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators. oup.com For example, the CB2R agonist JWH133 has been shown to inhibit the upregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in an NF-κB-dependent manner. frontiersin.org Similarly, the CB2 agonist AM1241 has been found to reduce the elevated expression of NF-κBp65 in the spinal cord in a model of neuropathic pain. d-nb.info
The inhibition of NF-κB by CB2R agonists can occur through various upstream mechanisms, including the modulation of MAPK pathways like p38. frontiersin.orgd-nb.info This inhibitory effect on a central inflammatory pathway underscores the therapeutic potential of CB2R agonists in a range of inflammatory conditions.
Table 2: Effects of CB2R Agonists on NF-κB Signaling
| Agonist | Cell/Tissue Type | Model | Effect on NF-κB Pathway | Reference |
|---|---|---|---|---|
| JWH133 | Astrocytes | MPP+ induced inflammation | Inhibits upregulation of inflammatory mediators, dependent on CB2R | frontiersin.org |
| AM1241 | Dorsal spinal cord | Chronic constriction injury (neuropathic pain) | Reduced elevated expression of NF-κBp65 | d-nb.info |
| GP1a | Macrophages | Mycobacterium bovis-BCG induced activation | Reduced activation of the NF-κB signaling pathway | oup.com |
| Not specified | Liver tissue | Carbon tetrachloride-induced liver fibrosis | CB2 gene knockout led to increased p-NF-κB, suggesting CB2R's role in regulating NF-κB | nih.gov |
Nuclear Factor of Activated T-cells (NFAT)
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial for immune responses, particularly in the activation and function of T-lymphocytes. aai.org The signaling pathways regulated by CB2R can influence NFAT activity. researchgate.net Research has shown that activation of CB2R can lead to the suppression of T-cell activity, partly by modulating NFAT.
Studies using the selective CB2R agonist O-1966 demonstrated a dose-related decrease in the levels of the active nuclear form of NFAT in wild-type T-cells. nih.gov This effect was not observed in T-cells from CB2 receptor knockout mice, confirming the receptor's involvement. nih.gov This mechanism is a key part of the immunosuppressive effects of CB2R agonists, which inhibit T-cell proliferation and the production of cytokines like IL-2. nih.govfrontiersin.org The inhibition of NFAT, along with other transcription factors like NF-κB, suggests that CB2R agonists can suppress T-cell activation, highlighting their potential as immunomodulatory agents. nih.govfrontiersin.org
| Agonist | Cell Type | Effect on NFAT | Source |
| O-1966 | Mouse T-cells | Decreased levels of active nuclear NFAT | nih.govfrontiersin.org |
cAMP Response Element-Binding Protein (CREB)
The cAMP Response Element-Binding Protein (CREB) is a cellular transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and survival. scienceopen.comnih.gov Activation of CB2R has been shown to modulate CREB activity through various signaling cascades. In osteoblasts, CB2R activation is mitogenic and enhances CREB transcriptional activity. scienceopen.com This stimulation is a critical part of a signaling axis that involves Gi protein, Erk1/2 phosphorylation, and MAP kinase-activated protein kinase 2 (Mapkapk2), ultimately leading to increased expression of cyclin D1, a key cell cycle regulator. scienceopen.com The selective CB2 agonists HU-308 and AM-1241 have been shown to be effective in stimulating this pathway. scienceopen.com
In the context of neuroprotection, the CB2R agonist trans-caryophyllene (TC) was found to enhance the phosphorylation of CREB in cortical neurons. nih.gov This effect was part of an AMPK/CREB signaling pathway that contributed to reducing cerebral ischemic injury. nih.gov The neuroprotective effects of TC, including the increased expression of the CREB target gene, brain-derived neurotrophic factor (BDNF), were reversed by a selective CB2R antagonist, confirming the receptor's role. nih.gov
CB2R signaling can activate CREB through multiple G protein-dependent pathways. acs.org While CB2R is classically known to couple to Gαi proteins, which inhibit adenylyl cyclase and lower cAMP levels, it can also signal through Gαs, which stimulates adenylyl cyclase. acs.orgmdpi.com In human primary leukocytes, the agonist HU308 was found to induce CREB phosphorylation through both Gαs and Gβγ subunits, with a minor contribution from Gαi. acs.org This dual signaling capacity allows for complex regulation of downstream targets like CREB. acs.orgresearchgate.net
| Agonist | Cell Type | Effect on CREB | Pathway | Source |
| HU-308 | MC3T3 E1 Osteoblastic cells | Stimulates CREB transcriptional activity | Gi protein, Erk1/2, Mapkapk2 | scienceopen.com |
| AM-1241 | Newborn Mouse Calvarial Osteoblastic cultures | Mitogenic effect involving CREB stimulation | Gi protein, Erk1/2, Mapkapk2 | scienceopen.com |
| trans-caryophyllene | Rat Cortical Neurons/Glia | Enhances CREB phosphorylation | AMPK/CREB | nih.gov |
| HU308 | Human Primary Leukocytes | Induces CREB phosphorylation | Gαs, Gβγ, Gαi | acs.org |
Runt-Related Transcription Factor 2 (RUNX2)
Runt-related transcription factor 2 (RUNX2) is an essential transcription factor for osteoblast differentiation and bone formation. etsu.edu The expression of CB2R on osteoblasts and their precursors parallels the expression of osteoblastic markers like RUNX2. pnas.org Activation of CB2R has been consistently shown to enhance the expression of osteogenic factors, including RUNX2, thereby promoting osteoblast proliferation and function. frontiersin.orgmdpi.com
In human periodontal ligament (hPDL) cells, which can differentiate into osteoblasts, treatment with the CB2-specific agonist HU-308 enhanced the mRNA levels of RUNX2. researchgate.netnih.gov This upregulation contributes to the osteogenic differentiation of these cells. researchgate.netnih.gov Similarly, other studies have noted that CB2R stimulation can increase the expression of RUNX2. mdpi.com For instance, the selective agonist JWH-133 has also been implicated in modulating osteogenic signaling, which includes the regulation of RUNX2. semanticscholar.orgmdpi.com The link between CB2R activation and RUNX2 expression underscores the receptor's role in promoting bone formation by directly stimulating the differentiation pathway of osteoblasts. pnas.orgmdpi.com
| Agonist | Cell Type | Effect on RUNX2 | Source |
| HU-308 | Human Periodontal Ligament (hPDL) cells | Enhanced mRNA expression | researchgate.netnih.gov |
| General CB2R Agonists | Osteoblasts | Enhances expression | frontiersin.orgmdpi.com |
Osteoprotegerin (OPG) and Osteocalcin (OCN)
Osteoprotegerin (OPG) and Osteocalcin (OCN) are critical proteins in bone metabolism. OPG is a decoy receptor that inhibits osteoclast formation and activity by binding to RANKL, while OCN is a major non-collagenous protein in bone matrix, considered a late marker of osteoblast differentiation and bone formation. frontiersin.orgunicampus.it Activation of CB2R can modulate the expression of both proteins, contributing to a pro-osteogenic and anti-resorptive environment. mdpi.com
Regarding OCN, CB2R activation enhances its expression as part of the broader stimulation of osteoblast function. frontiersin.orgmdpi.com The agonist JWH-133 has been shown to increase the expression of osteogenic markers, including OCN, in osteoblasts. frontiersin.org This effect was linked to the stimulation of autophagy, which was necessary for CB2R-mediated osteoblast differentiation. frontiersin.org Similarly, treatment of bone marrow mesenchymal stem cells with a CB2R agonist in an osteogenic medium resulted in increased expression of osteogenic genes and enhanced mineralization. researchgate.net
| Agonist | Cell Type | Effect on OPG | Effect on OCN | Source |
| HU-308 | Human Periodontal Ligament (hPDL) cells | Upregulated gene expression | Enhanced mRNA expression | researchgate.netnih.gov |
| HU-308 | Bone Marrow Stromal Cells | Unaffected | Not specified | pnas.org |
| JWH-133 | Osteoblasts | Not specified | Increased expression | frontiersin.org |
| General CB2R Agonists | Osteoblasts | Enhances expression | Enhances expression | mdpi.com |
Cellular and Tissue Distribution of Cb2r and Its Modulation by Agonists
Expression in Immune Cell Populations
CB2R is widely expressed across various immune cell populations, playing a role in modulating immune responses. The level of expression can vary significantly between different cell types and can be influenced by the activation state of the cells.
Microglia and Macrophages: Basal and Inflammatory States
Under normal, non-pathological conditions, CB2R expression in microglia, the resident immune cells of the CNS, is low or undetectable. nih.govnih.gov However, in response to inflammation or injury, CB2R expression is significantly upregulated in reactive microglia. nih.govfrontiersin.org This inducible expression suggests a role for CB2R in modulating neuroinflammatory processes. nih.gov Activation of these upregulated CB2 receptors has been shown to suppress the activity of reactive microglia. nih.gov
Macrophages, which are key players in the peripheral immune system, also express CB2Rs. Studies have shown that the expression of CB1 and CB2 receptors on macrophages can change upon their differentiation. For instance, in the human monocytic cell line THP-1, differentiation into macrophages leads to a decrease in CB2 mRNA expression by over 80%. oup.com Similarly, in human circulating monocytes differentiated into macrophages, CB2 expression decreases to less than half of that in untreated monocytes. oup.com
CB2R Expression in Microglia and Macrophages
| Cell Type | Condition | CB2R Expression Level |
|---|---|---|
| Microglia | Basal/Resting | Low to undetectable |
| Microglia | Inflammatory/Activated | Upregulated |
| Macrophages (from THP-1) | Differentiated | Decreased (>80%) |
| Macrophages (from human monocytes) | Differentiated | Decreased (<50%) |
T-cells and B-cells
CB2R is expressed on both T-lymphocytes and B-lymphocytes, with B-cells generally showing higher levels of expression. mdpi.comnih.govmedrxiv.orgcambridge.org Among T-cells, moderate to low levels of CB2R mRNA transcripts have been observed in helper T-cells (CD4+) and cytotoxic T-cells (CD8+). mdpi.com Flow cytometry data indicates that B-cells and monocytes express higher levels of CB2 receptors compared to CD4+ and CD8+ T-lymphocytes. medrxiv.orgcambridge.org
The expression of CB2R on B-cells appears to be modulated during their activation and differentiation. nih.gov For example, a downregulation of CB2R expression has been observed during B-cell differentiation at both the transcript and protein levels, with the lowest expression found in germinal center B-cells. ashpublications.org Conversely, CD40 ligation, a key signal for B-cell activation, can lead to the upregulation of CB2 on B-cells. medrxiv.org
Monocytes, Eosinophils, and Neutrophils
Monocytes, a type of white blood cell, express CB2Rs. mdpi.comfrontiersin.org Studies have shown that the expression of CB2Rs on monocytes can be upregulated in certain inflammatory conditions, such as after an ischemic stroke. nih.govnih.gov Specifically, an increased percentage of CB2-positive CD16+ monocytes has been observed following an ischemic event. nih.govresearchgate.net
Eosinophils, another type of granulocyte, also express CB2Rs, and this expression can be higher in individuals with allergic conditions compared to healthy individuals. mdpi.comnih.govmdpi.com The endogenous cannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) has been shown to induce the migration of human eosinophils, suggesting a role for CB2R in allergic inflammation. capes.gov.br The selective CB2 receptor agonist JWH-133 has been found to induce a moderate migratory response in eosinophils and enhance their responsiveness to other chemoattractants. nih.gov
Neutrophils, the most abundant type of white blood cell, show moderate to low levels of CB2R mRNA transcripts. mdpi.com Some studies suggest that the CB2 signal in neutrophil preparations might be partly due to contaminating eosinophils, which have a higher CB2R expression. nih.gov However, it has also been reported that eosinophil-depleted neutrophils do express CB2 receptor mRNA, albeit weakly. nih.gov The absence of the CB2 receptor in a mouse model of endotoxemia resulted in increased neutrophil recruitment to the spleen. nih.gov
CB2R Expression in Monocytes, Eosinophils, and Neutrophils
| Cell Type | Key Findings on CB2R Expression |
|---|---|
| Monocytes | Express CB2R; expression can be upregulated in inflammatory states like ischemic stroke. |
| Eosinophils | Express CB2R; expression is higher in allergic individuals. Agonists can induce migration. |
| Neutrophils | Moderate to low CB2R mRNA levels. Absence of CB2R can increase neutrophil recruitment. |
Dendritic Cells and Natural Killer (NK) Cells
Dendritic cells, which are crucial for initiating adaptive immune responses, express CB2Rs. nih.gov However, exposure to lipopolysaccharide (LPS), a potent immune stimulator, has been shown to decrease CB2 receptor expression in isolated dendritic cells. nih.gov
Natural Killer (NK) cells, a type of cytotoxic lymphocyte critical to the innate immune system, express high levels of CB2R. mdpi.comnih.gov In fact, among immune cells, B-cells are reported to have the highest expression of CB2R, followed by NK cells. nih.govmedrxiv.orgcambridge.org The ratio of CB2 to CB1 expression in NK cells is strikingly high, around 100:1. semanticscholar.org Activation of NK cells can lead to a significant increase in CB2 expression, particularly in a subset known as NKT cells. semanticscholar.org The endogenous CB2 ligand 2-AG can inhibit the production of interferon-gamma (IFN-γ) by pulmonary NK cells, suggesting a regulatory role for CB2R in NK cell function. nih.gov
Expression in Non-Immune Tissues and Cells
While predominantly known for its expression in the immune system, CB2R has also been identified in various non-immune tissues and cells, including the central nervous system. This has challenged the classical view of CB2R as a purely peripheral receptor.
Neurons (e.g., Midbrain Dopamine (B1211576) Neurons, Hippocampus, Brainstem)
Midbrain Dopamine Neurons: Studies have demonstrated the expression of CB2Rs in dopamine neurons of the ventral tegmental area (VTA). pnas.orgnih.govnih.govresearchgate.net Activation of these receptors by agonists like JWH133 has been shown to inhibit the firing of VTA dopamine neurons. pnas.orgnih.gov This suggests a role for CB2Rs in modulating dopamine-related behaviors. pnas.org The expression of CB2Rs in VTA dopamine neurons can be upregulated in response to substances like cocaine. nih.govbohrium.com
Hippocampus: CB2R expression has been identified in the hippocampus, a brain region crucial for learning and memory. frontiersin.orgnih.gov Specifically, CB2R mRNAs are found in a subset of both excitatory and inhibitory neurons in the CA1, CA3, and dentate gyrus areas. nih.govufrn.br Most CB2Rs in the CA1 region are expressed in the excitatory pyramidal cells, primarily at postsynaptic sites. ufrn.br Chronic activation of hippocampal CB2 receptors has been shown to increase excitatory synaptic transmission. researchgate.net
Brainstem: The presence of functional CB2 receptors has been reported on neurons in the brainstem. researchgate.netnih.gov CB2R expression has been localized in various brainstem nuclei, including the dorsal motor nucleus of the vagus, the nucleus ambiguous, and the spinal trigeminal nucleus. mdpi.comtandfonline.com In the cochlear and vestibular nuclei of the brainstem, CB2R immunoreactivity has been observed in the cytoplasm, nucleus, nuclear membrane, and cell membrane of neurons. tandfonline.com The presence of these receptors in the brainstem suggests their involvement in functions such as the control of balance and hearing. tandfonline.com
CB2R Expression in Neuronal Populations
| Brain Region | Specific Location/Cell Type | Key Findings on CB2R Expression and Function |
|---|---|---|
| Midbrain | Ventral Tegmental Area (VTA) Dopamine Neurons | CB2Rs are expressed and their activation inhibits neuronal firing. Expression can be upregulated by cocaine. |
| Hippocampus | CA1, CA3, Dentate Gyrus (Excitatory and Inhibitory Neurons) | CB2R mRNA is present. Chronic activation increases excitatory synaptic transmission. |
| Brainstem | Dorsal Motor Nucleus of Vagus, Nucleus Ambiguous, Spinal Trigeminal Nucleus, Cochlear and Vestibular Nuclei | Functional CB2Rs are expressed on neurons, suggesting a role in various physiological functions. |
Gastrointestinal System
The CB2 receptor is expressed throughout the gastrointestinal (GI) tract, including the esophagus, stomach, and ileum. nih.govmdpi.com In a healthy state, its expression is generally low but can be found in various cell types. Messenger RNA for CB2R has been identified in full-wall preparations of the rat GI tract. nih.gov In humans, CB2 receptors are present in the enteric nervous system (ENS) on both myenteric and submucosal neurons, on immune cells within the lamina propria (such as plasma cells and macrophages), and on intestinal epithelial cells. nih.govphysiology.orgresearchgate.net
The expression and role of CB2R in the gut are significantly modulated during inflammatory conditions. In patients with inflammatory bowel disease (IBD), CB2R expression is notably increased, particularly in intestinal epithelial cells at the margins of ulcers and in infiltrating immune cells. nih.gov This upregulation suggests a regulatory function in response to inflammation. nih.govnih.gov Studies in animal models of intestinal inflammation have shown that the endocannabinoid system is induced, but in chronic inflammation, CB2R expression may be downregulated. oup.com
Activation of CB2R by agonists has been shown to modulate GI function, particularly in pathological states. For instance, in rats treated with lipopolysaccharide (LPS) to induce inflammation, the CB2R agonist JWH133 reduced the enhanced contractility of the ileum. physiology.org This effect appears to be mediated through the activation of existing CB2 receptors on enteric neurons, as the receptor expression level itself was not significantly altered by the short-term LPS treatment. physiology.org The activation of CB2R on immune cells can also downregulate inflammation by inhibiting cytokine and chemokine production and leukocyte infiltration. nih.gov This highlights the receptor's role as a potential therapeutic target for GI inflammatory disorders where there is immune activation and motility dysfunction. nih.govresearchgate.net
Bone Cells (Osteoblasts and Osteoclasts)
The endocannabinoid system is a crucial regulator of bone metabolism, with CB2R being expressed on key bone cells, including bone-forming osteoblasts, bone-resorbing osteoclasts, and osteocytes. oup.comnih.govpnas.org This expression allows CB2R signaling to directly influence bone remodeling. pnas.org Studies using mice deficient in CB2R (CB2-/-) revealed that these mice experience markedly accelerated age-related trabecular bone loss, a condition reminiscent of human osteoporosis. pnas.orgnih.gov This phenotype is associated with high bone turnover, characterized by an increase in both osteoclast number and osteoblast activity, where bone formation cannot compensate for the increased resorption. nih.govpnas.org
Osteoblasts: The CB2-selective agonist HU308 has been shown to stimulate the differentiation and migration of osteoblasts. oup.com In vitro studies demonstrated that HU308 promoted the formation of bone nodules by wild-type osteoblasts, an effect that was absent in osteoblasts from CB2-/- mice. oup.com Similarly, other research indicates that CB2 activation promotes bone formation. mdpi.com
Osteoclasts: The role of CB2R in osteoclasts is more complex, with some conflicting reports. oup.com However, a significant body of evidence suggests that CB2R activation restrains osteoclast activity. pnas.orgnih.gov The agonist HU308 was found to attenuate ovariectomy-induced bone loss primarily by suppressing osteoclast numbers and stimulating bone formation. nih.gov Another agonist, JWH133, was shown to inhibit the differentiation of osteoclasts. mdpi.comfrontiersin.org Conversely, the CB2-selective antagonist/inverse agonist AM630 has been found to inhibit the formation and activity of osteoclasts in vitro. oup.com
These findings collectively indicate that CB2R signaling is essential for maintaining normal bone mass by coupling bone resorption and formation, and its activation generally promotes a net anabolic effect on bone. oup.comnih.gov
Cardiac Tissue
In the cardiovascular system, CB2 receptors are expressed in cardiomyocytes, coronary endothelial cells, and vascular smooth muscle cells. mdpi.comnih.govtandfonline.com Under normal physiological conditions, the expression of CB2R in the heart is relatively low. nih.gov However, its presence is functionally significant, particularly as a compensatory mechanism during pathological events. tandfonline.com
The expression of CB2R in cardiac tissue is significantly upregulated in response to various pathological stimuli and diseases. mdpi.comnih.gov Increased CB2R expression has been observed in the myocardium of patients with chronic heart failure, ischemic cardiomyopathy, and in animal models of myocardial infarction (MI). mdpi.comnih.govaccurateclinic.com This upregulation is considered a protective response aimed at limiting tissue injury and inflammation. nih.gov
Activation of cardiac CB2 receptors by agonists is predominantly associated with cardioprotective effects. mdpi.comnih.gov
In models of myocardial ischemia-reperfusion injury, CB2R activation has been shown to reduce infarct size and limit inflammation. accurateclinic.commdpi.com
The CB2 agonist JWH-015 enhances cardiac protection in rat models of I/R injury. mdpi.com
Activation of the receptor can attenuate inflammation by suppressing pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. mdpi.comnih.gov
CB2 receptor signaling is also involved in reducing oxidative stress and preventing cell death in cardiomyocytes. mdpi.com
The genetic deletion of CB2R has been shown to aggravate pathological changes in the myocardium following an MI, further underscoring the receptor's crucial protective role in the heart. mdpi.comnih.gov
Upregulation of CB2R Expression in Pathological Conditions
A hallmark of the CB2 receptor is its low expression in most tissues under healthy, physiological conditions and its significant upregulation in response to inflammation, injury, or disease. nih.govnih.govresearchgate.net This inducible expression makes CB2R a sensitive marker of pathology and an attractive therapeutic target, as its activation would primarily affect diseased tissue with minimal impact on healthy cells. frontiersin.orgmichaeljfox.org
The upregulation of CB2R has been documented across a wide spectrum of pathological states:
Inflammatory Diseases: In inflammatory conditions of the gut, such as IBD, CB2R expression increases on epithelial and immune cells. nih.govmdpi.com In the liver, CB2R expression is normally faint but increases significantly during chronic liver diseases, such as fibrosis and cirrhosis, as well as in acute liver injury. nih.govnih.govresearchgate.net This upregulation is observed in hepatic myofibroblasts and is associated with a protective role against fibrogenesis. nih.govresearchgate.net
Neurodegenerative Disorders: While CB2R levels are low in the healthy brain, their expression dramatically increases in reactive microglia and activated astrocytes during neuroinflammation. frontiersin.orgnih.gov This upregulation has been observed in post-mortem brains of patients with Alzheimer's disease, specifically in microglia surrounding neuritic plaques. frontiersin.orgnih.gov Similarly, in animal models of Parkinson's disease, CB2R expression is significantly elevated in conjunction with microglial activation, positioning it as a target to counter the neuroinflammation that drives disease progression. michaeljfox.orgnih.govnih.gov
Cardiovascular Disease: As noted previously, CB2R expression is upregulated in the cardiovascular system in response to inflammatory triggers. nih.gov This includes increased expression in human atherosclerotic plaques, in the myocardium of chronic heart failure patients, and during myocardial infarction. mdpi.comnih.govaccurateclinic.com
Cancer: The expression of CB2R is often altered in cancer, though its role can be complex and may vary by cancer type. nih.govprojectcbd.org Increased CB2R expression has been noted in various malignancies, including breast, prostate, and non-small cell lung cancer, as well as glioblastoma. mdpi.comfrontiersin.org In some cancers, like breast cancer, higher CB2R expression correlates with tumor aggressiveness. mdpi.com In colon cancer, some studies report an upregulation of CB2R, while others suggest it protects against tumorigenesis. nih.govprojectcbd.org
This consistent pattern of upregulation in pathological tissues highlights the integral role of the CB2 receptor in the body's response to distress and disease. nih.govfrontiersin.org
Data Tables
Interactive Table: Summary of CB2R Distribution and Function
| Tissue/System | Cellular Location | Expression State (Normal vs. Pathological) | Effects of Agonist Activation |
| Gastrointestinal System | Enteric neurons, immune cells, epithelial cells | Low expression in normal state; upregulated during inflammation (e.g., IBD). nih.govmdpi.com | Modulates intestinal contractility and reduces inflammation. nih.govphysiology.org |
| Bone | Osteoblasts, osteoclasts, osteocytes | Constitutively expressed; deficiency leads to age-related bone loss. nih.govpnas.org | Stimulates bone formation and inhibits bone resorption, protecting against bone loss. oup.comnih.gov |
| Cardiac Tissue | Cardiomyocytes, endothelial cells, smooth muscle cells | Low expression in normal state; upregulated during heart failure and myocardial infarction. mdpi.comnih.gov | Exerts cardioprotective effects by reducing inflammation and cell death. mdpi.comaccurateclinic.comnih.gov |
Pharmacology and Pharmacodynamics of Cb2r Agonists in Preclinical Contexts
Ligand Binding and Receptor Affinity
CB2 Receptor Agonist 6 demonstrates a notable affinity for the CB2 receptor. In radioligand displacement assays using [3H]CP-55,940, the compound exhibited a high binding affinity for the human CB2 receptor. acs.org
Key binding affinity values for this compound are presented in the table below.
| Parameter | Value | Receptor | Reference |
| Kᵢ | 0.89 nM | Human CB2R | medchemexpress.com |
| IC₅₀ | 0.88 µM | Human CB2R | medchemexpress.com |
Interactive Data Table: Binding Affinity of this compound This table summarizes the key binding parameters of this compound at the CB2 receptor.
Functional Agonism: Full, Partial, and Inverse Agonism
Functionally, this compound acts as an agonist at the CB2 receptor. medchemexpress.com Studies have shown that it can activate the CB2R and inhibit cyclic adenosine (B11128) monophosphate (cAMP) expression in both mouse and human cells. medchemexpress.com The compound has an EC₅₀ value of 162 nM for CB2R agonism. medchemexpress.com
The functional activity of a ligand describes its ability to produce a biological response upon binding to a receptor. Agonists can be classified as full, partial, or inverse based on the magnitude of the response they elicit compared to an endogenous ligand. While the available data confirms the agonistic nature of this compound, further studies are required to definitively classify it as a full or partial agonist in various signaling pathways. olemiss.eduguidetopharmacology.org
Receptor Selectivity over CB1R and Other Targets
A critical aspect of the pharmacological profile of a CB2R agonist is its selectivity over the CB1R to avoid central nervous system-mediated side effects. biorxiv.orgacs.org this compound displays a favorable selectivity profile for CB2R over CB1R. medchemexpress.com
The table below outlines the selectivity of this compound.
| Parameter | Value | Receptor | Reference |
| Kᵢ | 8.8 nM | Human CB1R | medchemexpress.com |
| IC₅₀ | 4.83 µM | Human CB1R | medchemexpress.com |
| Selectivity (Kᵢ CB1/Kᵢ CB2) | ~9.9-fold | - | medchemexpress.com |
| Selectivity (IC₅₀ CB1/IC₅₀ CB2) | ~5.5-fold | - | medchemexpress.com |
Interactive Data Table: Receptor Selectivity of this compound This table provides a comparative view of the binding affinities of this compound for CB1 and CB2 receptors, highlighting its selectivity.
Beyond the cannabinoid receptors, comprehensive off-target screening is essential to fully characterize the selectivity profile of a compound. acs.org
Biased Signaling and Allosterism
The concept of biased signaling, or functional selectivity, posits that a ligand can preferentially activate certain downstream signaling pathways over others at the same receptor. acs.orgnih.gov This can lead to more targeted therapeutic effects with fewer side effects. The potential for this compound to act as a biased agonist has not been extensively reported. Further investigation into its effects on various signaling cascades, such as β-arrestin recruitment and ERK phosphorylation, would be necessary to determine if it exhibits biased signaling. acs.orgnih.gov
Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, altering the receptor's affinity or efficacy. acs.org There is currently no evidence to suggest that this compound functions as an allosteric modulator. It is characterized as an orthosteric agonist. medchemexpress.com
Structure Activity Relationships Sar and Medicinal Chemistry of Cb2r Agonists
Design Principles for Selective CB2R Ligands
The design of selective CB2R ligands is a nuanced process that leverages subtle differences between the CB1 and CB2 receptors. Despite a high degree of homology in their ligand-binding domains, key residue differences allow for the development of selective compounds. rndsystems.com Classical medicinal chemistry strategies such as molecular hybridization, scaffold hopping, and bioisosterism are frequently employed to develop selective CB2R agonists from non-selective cannabinoid compounds. rsc.org
A primary strategy for achieving CB2R selectivity involves exploiting differences in the amino acid sequences of the binding pockets of CB1R and CB2R. researchgate.net For instance, the replacement of bulky and lipophilic groups in known cannabinoid ligands can lead to enhanced CB2R affinity and selectivity. nih.gov Computer-aided drug design (CADD) has also become an invaluable tool, with techniques like ligand-based design and virtual screening accelerating the discovery of novel chemotypes with high CB2R agonist activity. nih.gov These computational approaches can predict how a ligand will interact with the receptor, allowing for the rational design of molecules with desired properties. acs.org
Chemical Scaffolds and Structural Modifications
A variety of chemical scaffolds have been explored in the quest for potent and selective CB2R agonists. These scaffolds serve as a template for chemical modifications to optimize their interaction with the CB2R.
Pyrazole (B372694) Derivatives
Pyrazole-based compounds represent a significant class of CB2R ligands. The diaryl pyrazole, SR144528, is a well-known selective CB2R inverse agonist, and its structure has served as a template for the design of new ligands. tocris.comresearchgate.net SAR studies on pyrazole derivatives have shown that substitutions at various positions on the pyrazole ring and its appended aryl rings can significantly influence affinity and selectivity. For example, in a series of 1,4-dihydroindeno[1,2-c]pyrazole derivatives, flattening the tricyclic core was found to be a key factor for high CB2R affinity and agonist activity.
Systematic investigations into 1H-pyrazole-3-carboxamide derivatives have led to the identification of potent and selective CB2R agonists. These studies have highlighted the importance of the substituents on the pyrazole core in achieving high affinity and selectivity. researchgate.net
Indole (B1671886) Derivatives
The indole scaffold is a "privileged structure" in medicinal chemistry and has been extensively utilized in the development of CB2R agonists. rndsystems.com Early work on aminoalkylindoles led to the discovery that the aminoalkyl moiety could be replaced by an alkyl chain, leading to compounds with improved CB2R selectivity. uniba.it
SAR studies on indole derivatives have revealed several key insights. For instance, moving an amide substituent from the 3-position to the 2-position of the indole ring can impart CB2R selectivity. researchgate.net Bioisosteric replacement of the indole core with a 7-azaindole (B17877) scaffold is another effective strategy for enhancing selectivity. researchgate.net Furthermore, the introduction of an N-ethyl morpholine (B109124) moiety into the indole structure has been shown to be beneficial for interaction with the CB2R. rndsystems.com The size of a cycloalkyl group substituted on the amide can also modulate activity, with larger rings sometimes leading to decreased agonistic effects. rndsystems.com
| Compound | Key Structural Features | CB2R Activity | Reference |
|---|---|---|---|
| 2-Amidoalkylindole 16 | Amide substituent at the 2-position | EC50 = 189 nM (selective agonist) | researchgate.net |
| 3-Amidoalkyl-7-azaindole 21 | 7-azaindole core | EC50 = 49 nM (selective agonist) | researchgate.net |
| Compound 2 | N-ethyl morpholine moiety | Potent agonist, superior to GW405833 | rndsystems.com |
Naphthyridinone and Oxoquinoline Frameworks
The 1,8-naphthyridin-2(1H)-one scaffold has been shown to produce compounds with high affinity for the CB2R. nih.gov The substituent at the N-1 position of the naphthyridinone ring strongly influences this affinity. nih.gov The presence or absence of an aryl group at the C-6 position can differentiate between agonist and inverse agonist activity. pitt.edu Carborane-based modifications of the naphthyridinone scaffold have also been explored to create ligands with high affinity and selectivity for the CB2R. tandfonline.com
Similarly, the 4-oxoquinoline structure has been investigated for its potential as a CB2R ligand. nih.gov Linear alkyl chains at the C-1 position, particularly an n-pentyl group, lead to high affinity for the CB2R. nih.gov Bulky and lipophilic substituents on the 3-carboxamide group can result in high dual affinity for both CB1R and CB2R, while an adamantyl ring at this position confers high selectivity for the CB2R. nih.gov Substitutions at the 6-position with aryl, alkyl, alkenyl, or alkynyl groups also contribute to high CB2R selectivity. nih.gov
| Scaffold | Key SAR Finding | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| 1,8-Naphthyridin-2(1H)-one | N-1 substituent | Strongly influences CB2R affinity | nih.gov |
| 1,8-Naphthyridin-2(1H)-one | C-6 aryl substituent | Confers different activity profiles (agonist vs. inverse agonist) | nih.gov |
| 4-Oxoquinoline | C-1 n-pentyl group | Highest relative affinity for CB2R | nih.gov |
| 4-Oxoquinoline | 3-carboxamide with adamantyl ring | Highest affinity and selectivity for CB2R | nih.gov |
Aminoalkylindoles
The aminoalkylindole class of compounds was one of the first non-classical cannabinoid scaffolds to be extensively studied. uniba.it These compounds, such as WIN55212-2, initially showed potent but non-selective cannabinoid activity. rndsystems.com Subsequent medicinal chemistry efforts focused on modifying the aminoalkylindole structure to improve CB2R selectivity.
It was discovered that the aminoalkyl substituent could be replaced with a straight-chain alkyl group of four to six carbons without a loss of affinity for the CB1 receptor, and in some cases, this led to increased CB2R selectivity. uniba.it For example, 1-propyl-3-(1-naphthoyl)indole was found to have a relatively high affinity for the CB2R with little affinity for the CB1R. uniba.it Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been performed on aminoalkylindoles to better understand the structural requirements for their affinity and selectivity, providing a foundation for the future design of new heterocyclic compounds with high selectivity for the CB2R. tandfonline.com
Arylalkanamides
Arylalkanamides have been designed to mimic the structure of the endogenous cannabinoid anandamide (B1667382). These compounds typically feature an aromatic moiety connected to a flexible linker with an amide group. The goal of this design is to create a semi-rigid structural framework that can bind to the CB2R.
In one study, a series of aryl or arylidene hexanoic acid amides and aryl alkanoic acid diamides were synthesized and tested for their affinity for cannabinoid receptors. While the initial screening of these compounds showed weak binding activity, they provide a template for further optimization. Another study focused on replacing the aromatic portion of a known selective CB2 ligand, O-3223, with various oxygenated and non-oxygenated aryl moieties and a six-carbon tail with different amide groups. This approach aimed to develop new CB2R selective ligands with semi-rigid components.
Strategies for Enhancing Affinity and Selectivity
The development of potent and selective CB2 receptor (CB2R) agonists has been a primary objective in medicinal chemistry to harness the therapeutic potential of the endocannabinoid system while avoiding the psychoactive effects associated with CB1 receptor (CB1R) activation. Researchers have employed a variety of strategies to enhance the binding affinity and selectivity of ligands for the CB2R. These strategies often involve systematic modifications of different parts of a lead compound's structure to optimize its interaction with the receptor's binding pocket.
A prominent strategy involves the exploration of structure-activity relationships (SAR) within different chemical scaffolds. For instance, in the cannabimimetic indole class, the nature of the N-alkyl substituent plays a critical role in determining affinity and selectivity. While an N-pentyl substituent often leads to high affinity for both CB1 and CB2 receptors, shorter chains like an N-propyl group can significantly reduce CB1 affinity with a lesser impact on CB2 binding, thereby increasing selectivity. windows.net
Another key approach is the modification of the core heterocyclic systems. For example, within the 1,8-naphthyridin-2(1H)-one-3-carboxamide series, introducing substituents at the C-6 position of the naphthyridine scaffold has been shown to be a critical determinant of functional activity, leading to a switch from agonist to antagonist/inverse agonist behavior. nih.govacs.org Furthermore, the nature of the carboxamide substituent at position 3 is crucial for affinity. Bulky and lipophilic groups, such as an adamantyl ring, at this position often result in high dual affinity, but when combined with specific substitutions on the main scaffold, high CB2 selectivity can be achieved. mdpi.com For example, the cis-4-methylcyclohexylamido analogue in this series demonstrated a high affinity with a Ki value of 0.7 nM for the CB2R. unife.it
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another widely used strategy. This can improve affinity, selectivity, and pharmacokinetic properties. For instance, replacing an adamantyl amine with aminoferrocene has led to the development of bio-organometallic isoxazoles that are potent CB2 ligands. mdpi.com Similarly, scaffold hopping, where the core structure of a ligand is replaced with a different but functionally equivalent one, has been employed to improve the properties of CB2R agonists. mdpi.com
The following table provides data on the binding affinities of various CB2R agonists, illustrating the impact of different structural modifications on their affinity and selectivity for the CB2 receptor over the CB1 receptor.
| Compound Name | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| JWH-015 | 164 ± 22 | 13.8 ± 4.6 | ~12 |
| JWH-133 | >600 | 3.4 ± 1.0 | >176 |
| A-796260 | 2100 | 0.77 | ~2727 |
| L-759633 | >1000 | 8.1 (EC₅₀) | >123 (EC₅₀ ratio) |
| L-759656 | >3000 | 3.1 (EC₅₀) | >967 (EC₅₀ ratio) |
| AM1241 | 548.4 | 1.6 | ~343 |
| N-(4-Methylcyclohexyl)-2-oxo-1-pentyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide (JT11) | >1000 | 11.5 | >87 |
Data sourced from multiple research findings. nih.govnih.govresearchgate.netmdpi.com
Molecular Modeling and Docking Studies in Ligand Design
Molecular modeling and docking studies have become indispensable tools in the rational design and development of selective CB2R agonists. These computational techniques provide valuable insights into the three-dimensional (3D) structure of the receptor and the specific interactions that govern ligand binding, affinity, and selectivity. unife.itresearchgate.net
Before the experimental determination of the CB2R crystal structure, homology models based on the structures of other G-protein coupled receptors (GPCRs), such as rhodopsin, were widely used. nih.govunife.it These models allowed for the initial exploration of the ligand binding site and helped rationalize existing SAR data. For instance, docking studies with these models suggested that CB2/CB1 selectivity could be enhanced by ligands possessing a lipophilic group capable of interacting with F5.46 in the CB2R and a group that can form a hydrogen bond with S3.31. nih.gov
With the availability of high-resolution crystal structures of the CB2R, the accuracy and predictive power of molecular docking have significantly improved. These studies allow for a detailed analysis of the binding modes of different classes of ligands. For example, docking simulations have been used to understand how agonists and antagonists interact differently with key residues in the binding pocket. acs.org It has been shown that the interaction with specific residues can determine the functional outcome of ligand binding. For example, the ability or inability of a ligand to modulate the conformation of the "toggle switch" residue W6.48 has been linked to its agonist or antagonist/inverse agonist activity. nih.gov
Docking studies have also been instrumental in guiding the design of new ligands with improved properties. By predicting how a candidate molecule will bind to the receptor, researchers can prioritize the synthesis of compounds that are most likely to have high affinity and selectivity. For instance, a computational protocol involving ligand-residue interaction profiling (LRIP) has been developed to screen for and design novel CB2R agonists with a high success rate. acs.orgnih.gov This method analyzes the interaction profile of a docked ligand and compares it to those of known agonists and antagonists to predict its functional activity. acs.orgacs.orgnih.gov
Specific interactions identified through docking studies that are considered important for CB2R agonist activity include:
Hydrogen bonding: Interactions with residues like S3.31 and Thr114 are often observed. nih.govacs.org
π-π stacking: Aromatic interactions with residues such as Phe183 and W5.43 are crucial for the binding of many ligands. nih.govacs.org
Hydrophobic interactions: The lipophilic nature of the binding pocket means that hydrophobic contacts with residues like F5.46, V3.32, and I5.47 play a significant role in stabilizing the ligand-receptor complex. nih.govresearchgate.net
The following table summarizes key amino acid residues in the CB2 receptor that have been identified through molecular modeling studies as being important for the binding of various agonists.
| Key Residue | Location (TM Helix) | Type of Interaction | Significance for Ligand Binding |
| S3.31 | TM3 | Hydrogen Bond | Important for selectivity over CB1R. nih.gov |
| F5.46 | TM5 | Hydrophobic/Lipophilic | Interaction with this residue can enhance CB2 selectivity. nih.gov |
| W6.48 | TM6 | Aromatic/Conformational | Acts as a "toggle switch" influencing agonist vs. antagonist activity. nih.gov |
| Phe183 | - | π-π Stacking | Key interaction for stabilizing aromatic ligands. acs.org |
| Thr114 | - | Hydrogen Bond | Forms hydrogen bonds with some agonist ligands. acs.org |
| W5.43 | TM5 | Aromatic/Hydrophobic | Contributes to the binding of various ligands. nih.govresearchgate.net |
Information compiled from various molecular modeling and docking studies. nih.govacs.orgresearchgate.net
Preclinical Efficacy and Therapeutic Potential of Cb2r Agonists in Disease Models in Vitro and in Vivo
Neurodegenerative and Neuroinflammatory Disorders
Activation of the CB2 receptor has emerged as a promising neuroprotective strategy in the context of several neurodegenerative diseases. The upregulation of CB2 receptors in activated glial cells within the central nervous system during neuroinflammation suggests a key role for this receptor in the brain's response to injury and disease.
Parkinson's Disease Models (e.g., 6-OHDA Mouse Model)
In the widely used 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease, selective CB2 receptor agonists have demonstrated notable neuroprotective effects. Treatment with the selective CB2 agonist GW842166x has been shown to protect against the 6-OHDA-induced loss of dopamine (B1211576) neurons. This neuroprotective effect is accompanied by improvements in motor function deficits. The mechanism of action appears to be directly mediated by CB2 receptors, as the protective effects of GW842166x are blocked by the co-administration of a CB2 receptor antagonist, AM630. One proposed mechanism for this neuroprotection is the ability of the CB2 agonist to decrease the action potential firing of dopamine neurons, thereby reducing their vulnerability to the neurotoxin.
Alzheimer's Disease Models (e.g., Amyloid-β Metabolism, Microglial Modulation)
In preclinical models of Alzheimer's disease, CB2 receptor agonists have shown potential in ameliorating key pathological features. The selective CB2 receptor agonist JWH-133, for instance, has been observed to induce cognitive improvement in AβPP/PS1 transgenic mice, a genetic model of the disease. ub.edu This cognitive enhancement was associated with a decrease in the reactivity of microglia, the brain's resident immune cells. ub.edu
Furthermore, studies utilizing novel, brain-penetrant CB2 receptor agonists like RO6866945 in the 5xFAD mouse model of Alzheimer's disease have revealed that modulation of CB2 receptors can modify the number and activity of microglial cells. frontiersin.orgnih.gov This modulation, in turn, impacts the metabolism of the insoluble form of the amyloid-β peptide, a hallmark of Alzheimer's pathology. frontiersin.orgnih.gov Interestingly, while some CB2 receptor agonists did not alter amyloid-β production or deposition, they still conferred neuroprotective benefits through other mechanisms. ub.edu
General Neuroprotection and Modulation of Microglial Activity
The neuroprotective effects of CB2 receptor agonists extend beyond specific disease models and are closely linked to their ability to modulate microglial activity. Microglia, when activated, can contribute to neuroinflammation and neuronal damage. CB2 receptors are significantly upregulated in activated microglia during neuroinflammatory states.
Activation of microglial CB2 receptors has been shown to be neuroprotective in models of Huntington's disease excitotoxicity by controlling harmful microglial activity. oup.com In vitro studies have demonstrated that CB2 receptor activation can prevent neuronal death induced by certain toxic insults, a protective effect that is dependent on the presence of glial cells. This highlights the crucial role of neuron-glia interactions in mediating the neuroprotective effects of CB2 receptor agonists.
The selective CB2 receptor agonist AM1241 has been shown to attenuate microglial activation by modulating their activated state. This modulation can involve shifting microglia from a pro-inflammatory M1 state to a more neuroprotective M2 state.
Inflammatory and Immune-Mediated Conditions
The expression of CB2 receptors predominantly on immune cells makes them a prime target for therapeutic intervention in inflammatory and immune-mediated diseases.
General Anti-inflammatory Effects
A substantial body of preclinical evidence supports the anti-inflammatory properties of CB2 receptor agonists. These compounds have been shown to be effective in various animal models of inflammation. For instance, in a model of endotoxin-induced uveitis, the CB2 receptor agonist HU308 demonstrated potent anti-inflammatory effects by reducing leukocyte-endothelial adhesion in the iridial microvasculature. nih.gov This effect was blocked by the CB2 antagonist AM630, confirming the receptor's involvement. nih.gov
The anti-inflammatory actions of CB2 agonists are also evident in models of atherosclerosis, where they have been shown to reduce atherosclerotic lesions, macrophage infiltration, and leukocyte adhesion. In models of inflammatory bowel disease, CB2 agonists have demonstrated the ability to reduce inflammation and colon damage.
Modulation of Cytokine Production (e.g., IL-6, IL-10, TNF-α)
A key mechanism underlying the anti-inflammatory effects of CB2 receptor agonists is their ability to modulate the production and release of cytokines. Cytokines are signaling molecules that play a critical role in regulating inflammatory responses.
In various preclinical models, CB2 receptor activation has been shown to inhibit the production of pro-inflammatory cytokines while in some contexts, promoting the release of anti-inflammatory cytokines.
The following table summarizes the observed effects of CB2 receptor agonists on the production of key cytokines in different experimental settings:
| Cytokine | Effect of CB2R Agonist | Experimental Model/Cell Type |
| IL-6 | ↓ | AβPP/PS1 mice (Alzheimer's model) ub.edu |
| ↓ | Endotoxin-induced uveitis nih.gov | |
| ↑ | Human Primary Leukocytes | |
| IL-10 | ↓ | AβPP/PS1 mice (Alzheimer's model) ub.edu |
| ↑ | Human Primary Leukocytes | |
| TNF-α | ↓ | AβPP/PS1 mice (Alzheimer's model) ub.edu |
| ↓ | Endotoxin-induced uveitis nih.gov |
Table 1: Modulation of Cytokine Production by CB2 Receptor Agonists in Preclinical Models.
In a model of Alzheimer's disease, the CB2 agonist JWH-133 reduced the expression of the pro-inflammatory cytokines IL-1β, IL-6, and TNFα. ub.edu Similarly, in a model of ocular inflammation, the CB2 agonist HU308 decreased the levels of TNF-α, IL-1β, and IL-6. nih.gov In studies using human primary leukocytes, the CB2 agonist HU308 was found to induce the secretion of both IL-6 and the anti-inflammatory cytokine IL-10. nih.govacs.org
The collective preclinical data strongly suggest that selective activation of the CB2 receptor holds significant therapeutic potential for a range of neurodegenerative and inflammatory disorders. By modulating microglial activity and cytokine production, CB2 receptor agonists can mitigate the detrimental effects of neuroinflammation and peripheral inflammation.
Regulation of Immune Cell Migration and Polarization
The activation of the cannabinoid receptor 2 (CB2R) has been shown to play a significant role in modulating the migration and polarization of various immune cells, which are critical processes in the inflammatory response. In vitro and in vivo studies have demonstrated that CB2R agonists can influence the movement of immune cells to sites of inflammation and direct their differentiation into pro-inflammatory or anti-inflammatory phenotypes.
CB2 receptors are abundantly expressed on a variety of immune cells, including B lymphocytes, natural killer (NK) cells, monocytes, polymorphonuclear neutrophils, and T cells, with B cells showing the highest expression. nih.gov The activation of these receptors by agonists can lead to a reduction in immune cell migration. nsf.gov For example, studies have shown that CB2R agonists can inhibit the chemotaxis of immune cells, a process directed by chemical signals that guide cell movement. nsf.gov This inhibition of migration can prevent the accumulation of inflammatory cells at an injury or infection site, thereby dampening the inflammatory response.
Furthermore, CB2R activation can influence the polarization of macrophages and microglia, which are key players in both the initiation and resolution of inflammation. Macrophages can be broadly categorized into the classically activated, pro-inflammatory M1 phenotype and the alternatively activated, anti-inflammatory M2 phenotype. Research suggests that CB2R agonists can promote the polarization of macrophages towards the M2 phenotype. researchgate.netnih.gov This shift from a pro-inflammatory to an anti-inflammatory state is crucial for resolving inflammation and promoting tissue repair. researchgate.net In the context of microglia, the resident immune cells of the central nervous system, CB2R activation is also reported to increase the number of anti-inflammatory M2 microglia. nsf.gov However, the effect of CB2R agonists on microglia polarization may be context-dependent, as some studies suggest they can also promote a pro-inflammatory M1 phenotype in certain conditions like cancer pain with morphine tolerance. nsf.gov
The signaling pathways involved in these effects are complex but appear to be G-protein-dependent. Activation of CB2R can lead to changes in intracellular cyclic AMP (cAMP) concentrations, which in turn activates protein kinase A and inhibits T cell receptor signaling, ultimately resulting in anti-inflammatory effects. nsf.gov
| Compound | Cell Type | Model | Key Findings |
| ABK5-1 and ABK5-2 | Jurkat (T cell line) | In vitro | Inhibited CXCL-12 mediated chemotaxis. nsf.gov |
| ABK5-1 | BV-2 (microglia cell line) | In vitro | Inhibited IL-1β and IL-6 production, suggesting a shift from a pro-inflammatory phenotype. nsf.gov |
| Not Specified | Macrophages | In vitro | Stimulation of CB2 receptors promotes a shift toward the anti-inflammatory M2 phenotype. nih.gov |
Inflammatory Bowel Diseases
Preclinical studies in various models of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, have highlighted the therapeutic potential of CB2 receptor agonists. oup.com The endocannabinoid system is involved in maintaining intestinal homeostasis, and its modulation through CB2R activation has shown promise in reducing intestinal inflammation. nih.gov
In murine models of colitis, such as those induced by trinitrobenzene sulfonic acid (TNBS) or dextran (B179266) sulfate (B86663) sodium (DSS), the administration of CB2R agonists has been shown to ameliorate disease severity. For instance, the selective CB2R agonist JWH-133 demonstrated a dose-dependent improvement in macroscopic scores and myeloperoxidase (MPO) levels in the TNBS-induced colitis model. realmofcaring.org In both TNBS and DSS models, CB2R activation was found to limit the recruitment of immune cells, decrease the production of pro-inflammatory cytokines and chemokines, and improve both macroscopic and histological scores. realmofcaring.org Another CB2R agonist, GP-1a, was shown to attenuate murine ileitis, as evidenced by improved histological scoring and decreased expression of inflammatory cytokines. oup.com
The mechanisms underlying the beneficial effects of CB2R agonists in IBD models are multifaceted. One key mechanism is the induction of apoptosis in activated T cells, which are major contributors to the chronic inflammation characteristic of IBD. nih.gov The CB2R agonist JWH-133 has been shown to induce T cell apoptosis both in vitro and in vivo in a chronic colitis model in IL-10 knockout mice. nih.gov Furthermore, CB2R activation can modulate macrophage polarization. The agonist JWH-133 was found to significantly reduce the levels of M1 macrophage markers (TNF-α, IL-1β, and IL-12) in vitro, suggesting a shift towards a less inflammatory phenotype. nih.gov
Interestingly, CB2R expression is upregulated in inflamed intestinal tissues from both humans and mice with IBD, suggesting a role for this receptor in the body's natural response to inflammation. oup.com However, chronic inflammation may lead to a downregulation of CB2R, as observed in chronically inflamed TNF∆ARE/+ mice and IBD patients. oup.com
| Compound | Model | Key Findings |
| JWH-133 | TNBS-induced colitis (mice) | Dose-dependent improvement in macroscopic score and MPO levels. realmofcaring.org |
| JWH-133 | DSS-induced colitis (mice) | Improved microscopic and macroscopic scores of inflammation. realmofcaring.org |
| JWH-133 | Chronic colitis in IL-10-/- mice | Attenuated inflammation by inducing apoptosis in activated T cells. nih.gov |
| GP-1a | Murine ileitis (TNF∆ARE/+ mice) | Attenuated ileitis, improved histological scoring, and decreased inflammatory cytokine expression. oup.com |
Acute and Chronic Inflammation Models (e.g., Carrageenan-induced Paw Edema, Oxazolone-induced Dermatitis)
The anti-inflammatory properties of CB2 receptor agonists have been extensively evaluated in preclinical models of acute and chronic inflammation. The carrageenan-induced paw edema model in rats is a widely used method to assess the efficacy of anti-inflammatory compounds in an acute setting. creative-bioarray.comnih.gov Carrageenan injection induces a biphasic inflammatory response, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandins (B1171923) and other inflammatory mediators. gyanvihar.org
Studies have shown that CB2R agonists can effectively reduce the swelling and inflammation associated with carrageenan-induced paw edema. For example, the selective CB2R agonist GW405833 has been demonstrated to possess anti-inflammatory effects in this model. While the precise mechanisms are still under investigation, it is believed that CB2R activation inhibits the release of pro-inflammatory mediators and reduces the infiltration of immune cells into the inflamed tissue.
In addition to acute models, CB2R agonists have shown efficacy in models of chronic inflammation. Oxazolone-induced dermatitis is a model of contact hypersensitivity that mimics certain aspects of chronic skin inflammation. While specific data on CB2R agonists in this particular model was not found in the provided search results, the known role of CB2R in modulating immune responses suggests potential therapeutic benefits.
The anti-inflammatory effects of CB2R agonists are not limited to these models. Their ability to modulate cytokine production and immune cell function makes them promising candidates for a wide range of inflammatory conditions. mdpi.com
| Compound | Model | Key Findings |
| GW405833 | Carrageenan-induced paw edema (rats) | Demonstrated anti-inflammatory effects. |
Allogeneic Skin Graft Rejection
The immunosuppressive properties of CB2 receptor agonists have been investigated in the context of allogeneic skin graft rejection, a process primarily driven by the recipient's T cell response against foreign antigens from the donor tissue. inserm.fr Preclinical studies have shown that selective CB2R agonists can prolong the survival of skin grafts in animal models.
In a murine model of skin graft rejection, the CB2 selective agonist O-1966 was shown to prolong the time to graft rejection. nih.gov This effect was associated with an increase in the population of regulatory T cells (Tregs), specifically CD25+Foxp3+ Treg cells, in the spleens of treated animals. nih.govnih.gov Tregs play a crucial role in maintaining immune tolerance and suppressing excessive immune responses. The induction of Tregs by O-1966 suggests a key mechanism by which CB2R activation can promote graft acceptance.
Furthermore, in vitro studies using the mixed lymphocyte reaction (MLR), an in vitro correlate of in vivo graft rejection, have demonstrated that CB2 selective agonists can suppress the proliferative response of T cells. temple.eduresearchgate.net This suppression is mediated through the CB2 receptor, as it can be blocked by a CB2-selective antagonist but not a CB1 antagonist. temple.edu The inhibitory effect of CB2R agonists on T cell proliferation is associated with a reduction in the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T cell activation and proliferation, and an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.govtemple.edu
These findings suggest that CB2 selective agonists represent a novel class of compounds with the potential to prolong graft survival in transplant patients by modulating the T cell response and promoting a more tolerogenic immune environment. nih.govtemple.edu
| Compound | Model | Key Findings |
| O-1966 | Murine allogeneic skin graft | Prolonged skin graft rejection time. nih.gov |
| O-1966 | Murine allogeneic skin graft | Induced a nearly 3-fold increase in CD25+Foxp3+ Treg cells in the spleen. nih.govnih.gov |
| O-1966 | In vitro Mixed Lymphocyte Reaction (MLR) | Blocked the proliferative response of spleen cells. nih.govresearchgate.net |
| O-1966 | In vitro Mixed Lymphocyte Reaction (MLR) | Induced Treg cells and IL-10, and downregulated mRNA for CD40 and nuclear forms of NF-κB and NFAT in T-cells. nih.govresearchgate.net |
Sepsis Models
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation, tissue damage, and organ dysfunction. noaa.gov The anti-inflammatory properties of CB2 receptor agonists have made them a subject of investigation in preclinical models of sepsis.
Studies in murine models of sepsis, often induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), have yielded promising but sometimes conflicting results regarding the role of CB2R activation. nih.govscienceopen.com Some studies have shown that CB2R activation can be protective. For instance, the CB2R agonist GW405833 was found to significantly increase the survival rate and decrease serum levels of pro-inflammatory cytokines in LPS-treated mice. nih.govscienceopen.comresearchgate.net This protective effect is thought to be mediated by the inhibition of pro-inflammatory signaling pathways in immune cells such as macrophages and T cells. nih.govscienceopen.com Another CB2R agonist, AM1241, was shown to reduce local and systemic inflammation in a model of pneumonia-induced sepsis, leading to decreased cell migration to the lungs, reduced local infection, and lower plasma levels of IL-1β, while increasing IL-10. noaa.gov
Conversely, some studies have reported detrimental effects of CB2R activation in certain sepsis models. scienceopen.com These discrepancies may be due to differences in the specific models used, the timing and dose of the agonist, and the specific agonist itself.
Despite the conflicting findings, a significant body of evidence suggests that CB2R plays a protective role in acute experimental sepsis. nih.govscienceopen.com The ability of CB2R agonists to modulate the inflammatory response, particularly by reducing the production of pro-inflammatory cytokines, highlights their potential as a therapeutic target for sepsis. noaa.govnih.govscienceopen.com
| Compound | Model | Key Findings |
| GW405833 | LPS-induced sepsis (mice) | Significantly extended survival rate and decreased serum proinflammatory cytokines. nih.govscienceopen.comresearchgate.net |
| AM1241 | Pneumonia-induced sepsis (mice) | Reduced cell migration, local infection, myeloperoxidase activity, protein extravasation, and NOS-2 expression in the lungs. Reduced plasma IL-1β and increased IL-10. noaa.gov |
| HU308 | LPS-induced endotoxemia (mice) | Reduced the number of adherent leukocytes in submucosal venules. researchgate.net |
Pain Management (Non-human Models)
Neuropathic Pain Models
Neuropathic pain, which arises from damage or dysfunction of the nervous system, is often difficult to treat with conventional analgesics. Preclinical studies in various animal models have consistently demonstrated the efficacy of selective CB2 receptor agonists in attenuating neuropathic pain behaviors. nih.govnih.govimperial.ac.uk These models include those induced by traumatic nerve injury, such as partial sciatic nerve ligation and spinal nerve ligation, as well as chemotherapy-induced neuropathic pain. nih.gov
The expression of CB2 receptors has been shown to be upregulated in components of the pain processing pathway, including the dorsal root ganglia (DRG) and spinal cord, under neuropathic pain conditions. nih.govoipub.com This upregulation suggests an endogenous role for the CB2R system in modulating neuropathic pain.
Systemic administration of selective CB2R agonists, such as GW405833, A-836339, and AM1241, has been shown to produce dose-dependent anti-hyperalgesic and anti-allodynic effects in models of neuropathic pain. nih.govoipub.com For instance, GW405833 was effective in reducing mechanical hyperalgesia in the partial sciatic nerve ligation model in both rats and mice. nih.gov
Local administration of CB2R agonists has also been shown to be effective, indicating both central and peripheral sites of action. oipub.com Intra-DRG and intrathecal administration of A-836339 and AM1241 produced significant analgesic effects in the spinal nerve ligation model. oipub.com This suggests that CB2 receptors located on both neuronal and non-neuronal cells, such as microglia, within the DRG and spinal cord are important targets for mediating the analgesic effects of these compounds. nih.gov
In models of chemotherapy-induced neuropathic pain, such as that induced by vincristine (B1662923) or paclitaxel, CB2R agonists have also shown efficacy. nih.gov While some studies suggest that a mixed CB1/CB2 receptor agonist may be more effective than a selective CB2R agonist in reversing vincristine-evoked mechanical allodynia, other research indicates that CB2R agonists are effective in suppressing paclitaxel-induced peripheral neuropathy. nih.gov
| Compound | Model | Key Findings |
| GW405833 | Partial sciatic nerve ligation (rats and mice) | Reduced nerve injury-induced mechanical hyperalgesia. nih.gov |
| A-836339 | Spinal nerve ligation (SNL) and Chronic Constriction Injury (CFA) (rats) | Produced dose-dependent efficacy when administered systemically. Local administration (intra-DRG and intrathecal) also produced significant analgesic effects in the SNL model. oipub.com |
| AM1241 | Spinal nerve ligation (SNL) and Chronic Constriction Injury (CFA) (rats) | Produced dose-dependent efficacy when administered systemically. Local administration (intra-DRG and intrathecal) also produced significant analgesic effects in the SNL model. oipub.com |
| Not Specified | Chemotherapy-induced neuropathic pain (vincristine, paclitaxel) | CB2 agonists are effective in suppressing peripheral neuropathy evoked by paclitaxel. nih.gov |
Inflammatory Pain Models
Activation of the cannabinoid CB2 receptor by selective agonists has demonstrated notable analgesic effects in various preclinical models of inflammatory pain. nih.gov The administration of CB2 receptor agonists can lead to a reduction in pain and inflammation. nih.gov Studies utilizing in vivo experiments, such as writhing and formalin assays, have shown the efficacy of novel CB2 agonists like MT178 to be comparable to that of nonselective CB agonists. nih.gov In models of inflammatory pain, it has been observed that neutrophil migration is diminished by endocannabinoids. semanticscholar.org Furthermore, cannabinoids can attenuate the production of nitric oxide from stimulated macrophages through a CB2 receptor-mediated action and have complex effects on cytokine production. semanticscholar.org
A selective CB2 agonist, AM1241, when administered intraperitoneally, was found to suppress the development of thermal and mechanical hyperalgesia and allodynia induced by intradermal capsaicin. semanticscholar.org This effect was reversed by a CB2 antagonist but not a CB1 antagonist, highlighting the specific role of the CB2 receptor in mediating these analgesic effects. semanticscholar.org In various animal models, systemic or local application of selective CB2 receptor agonists has been effective in attenuating pain. researchgate.net
The expression of CB2 receptor mRNA has been shown to be significantly up-regulated in dorsal root ganglia (DRGs) and paws ipsilateral to injury in inflammatory pain conditions. oipub.com This upregulation suggests a role for CB2 receptors in the modulation of inflammatory pain. Systemic administration of CB2-selective agonists like A-836339 and AM1241 has produced dose-dependent efficacy in inflammatory pain models. oipub.com
Table 1: Effects of CB2 Receptor Agonists in Inflammatory Pain Models
| Compound | Model | Observed Effects | Reference |
|---|---|---|---|
| MT178 | Writhing and formalin assays | Good efficacy, comparable to nonselective CB agonists. | nih.gov |
| AM1241 | Intradermal capsaicin-induced hyperalgesia and allodynia | Suppressed development of thermal and mechanical hyperalgesia and allodynia. | semanticscholar.org |
| A-836339 | Chronic inflammatory pain (CFA) | Dose-dependent efficacy. | oipub.com |
| AM1241 | Chronic inflammatory pain (CFA) | Dose-dependent efficacy. | oipub.com |
| GW-405833 | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced inflammation in a dose-dependent manner. | nih.gov |
Osteoarthritic Pain
Preclinical models of osteoarthritis (OA) pain have shown that cannabinoid receptor agonists can be effective. researchgate.net Chondrocytes from OA joints express a range of cannabinoid receptors, indicating that these cells can respond to cannabinoid-based treatments. nih.gov The expression of CB2 receptors in joint tissues has been observed to increase during the progression of OA in rat models. nih.gov
Systemic administration of the CB2 receptor agonist JWH133 has been shown to attenuate OA-induced pain behavior in animal models. researchgate.netcannabisclinicians.org This was accompanied by changes in circulating pro- and anti-inflammatory cytokines. researchgate.netcannabisclinicians.org Electrophysiological studies have revealed that spinal administration of JWH133 inhibited noxious-evoked responses of spinal neurons in an OA pain model, but not in control animals, suggesting a specific role for the spinal CB2 receptor in this type of pain. researchgate.netcannabisclinicians.org
Furthermore, the expression of CB2 receptor protein by both neurons and microglia in the spinal cord was significantly increased in the OA model. researchgate.netcannabisclinicians.org Hallmarks of central sensitization, such as spinal astrogliosis and increased activity of metalloproteases MMP-2 and MMP-9, were also evident and were attenuated by the systemic administration of JWH133. researchgate.netcannabisclinicians.org This provides a neurobiological basis for the analgesic effects of CB2 receptor activation in this model of OA pain. researchgate.netcannabisclinicians.org Another selective CB2 agonist, HU308, also reduced the severity of OA in wild-type mice but not in mice deficient in the CB2 receptor. nih.gov
Table 2: Effects of CB2 Receptor Agonists in Osteoarthritic Pain Models
| Compound | Model | Observed Effects | Reference |
|---|---|---|---|
| JWH133 | Monoiodoacetate-induced OA in rats | Attenuated pain behavior, modulated cytokines, inhibited spinal neuron responses, and attenuated markers of central sensitization. | researchgate.netcannabisclinicians.org |
| HU308 | Animal model of OA | Reduced the severity of OA. | nih.gov |
Interactions with Opioid Systems
There is significant evidence for functional interactions between the cannabinoid and opioid receptor systems in the context of pain modulation. nih.gov Some of the antinociceptive effects of cannabinoids involve the activation of the opioid system. realmofcaring.org For instance, the antinociceptive actions of a CB2 receptor agonist can be blocked by anti-serum to beta-endorphin (B3029290), and a CB2 receptor agonist can lead to the release of beta-endorphin from keratinocytes. nih.govrealmofcaring.org
Acute administration of cannabinoid receptor agonists can lead to opioid peptide release, and chronic administration can increase the gene expression of endogenous opioid precursors. nih.gov CB receptor agonists have been shown to enhance the effect of μ-opioid receptor agonists in various models of analgesia. realmofcaring.org Preclinical and observational studies have demonstrated the potential for cannabinoids to have opioid-sparing effects in the context of analgesia. dntb.gov.ua Specifically, the co-administration of a CB1/CB2 agonist with morphine has been shown to synergistically reduce mechanical hyperalgesia in a murine model of tumor pain. nih.gov
Organ-Specific Protective Effects
Kidney Injury (e.g., Ischemia-Reperfusion, Fibrosis)
The endocannabinoid system, particularly the CB2 receptor, has been implicated in the pathophysiology of kidney disease. nih.gov Activation of the CB2 receptor has shown protective effects in various models of kidney injury. nih.gov In a mouse model of renal bilateral ischemia-reperfusion injury (IRI), the novel CB2 agonist SMM-295 demonstrated beneficial effects. uthsc.edu It was found to ameliorate the effects of IRI by decreasing tubular cell death in proximal tubule cells and increasing renal perfusion through a direct vascular effect. uthsc.edu Another study showed that the CB2 agonist SMM-295 significantly reduced serum creatinine (B1669602) in mice with acute kidney injury. nih.gov
The CB2 receptor has also been identified as a pathogenic mediator in kidney fibrosis. nih.gov In models of kidney disease induced by unilateral ureteral obstruction or ischemia/reperfusion injury, the CB2 receptor was found to be induced, predominantly in the kidney tubular epithelium. nih.gov While one study suggested that targeted inhibition of the CB2 receptor could be a novel approach to reduce renal fibrosis nih.gov, other studies have pointed towards the protective role of CB2 receptor activation. For instance, the CB2 agonist JWH-133 has been suggested to have an anti-fibrotic role by reducing oxidative stress, apoptosis, and autophagy in a model of unilateral ureteric obstruction in rats. rbmb.net Furthermore, CB2 receptor activation has been shown to reduce the progression of kidney fibrosis in a mouse model of unilateral ureteral obstruction.
Table 3: Effects of CB2 Receptor Agonists in Kidney Injury Models
| Compound | Model | Observed Effects | Reference |
|---|---|---|---|
| SMM-295 | Ischemia-Reperfusion Injury (IRI) in mice | Decreased tubular cell death, increased renal perfusion. | uthsc.edu |
| SMM-295 | Acute Kidney Injury in mice | Significantly reduced serum creatinine. | nih.gov |
| JWH-133 | Unilateral Ureteric Obstruction in rats | Anti-fibrotic effects through reduction of oxidative stress, apoptosis, and autophagy. | rbmb.net |
Myocardial Infarction
The CB2 receptor plays a crucial role in attenuating the progression of pathological changes in the myocardium following a myocardial infarction (MI). researchgate.net Activation of the CB2 receptor has been shown to be cardioprotective in mouse models of ischemia/reperfusion. nih.govresearchgate.net
The selective CB2 agonist JWH-133, when administered during ischemia, significantly reduced the infarct size in a mouse model of myocardial ischemia/reperfusion. nih.govresearchgate.net This was associated with a reduction in oxidative stress and neutrophil infiltration in the infarcted myocardium. nih.govresearchgate.net The cardioprotective effect of JWH-133 is believed to be mediated through a direct activity on cardiomyocytes and neutrophils. nih.govresearchgate.net Another CB2 receptor agonist, AM1241, has been shown to attenuate myocardial ischemia-reperfusion-induced oxidative stress in rats by activating the Nrf2/HO-1 pathway. nih.gov It mitigated the effects of myocardial ischemia-reperfusion injury by reducing infarct size, inflammatory cell presence, and apoptosis rates, while improving cardiac function. nih.gov
Furthermore, in various animal models of atherosclerosis and myocardial ischemia-reperfusion injury, CB2 receptor activation by synthetic agonists has demonstrated antioxidative effects. mdpi.com The activation of the CB2 receptor can also induce autophagy, which plays a protective role for cardiomyocytes against ischemic stress or reperfusion injury. mdpi.com
Table 4: Effects of CB2 Receptor Agonists in Myocardial Infarction Models
| Compound | Model | Observed Effects | Reference |
|---|---|---|---|
| JWH-133 | Ischemia/Reperfusion in mice | Significantly reduced infarct size, oxidative stress, and neutrophil infiltration. | nih.govresearchgate.net |
| AM1241 | Ischemia-Reperfusion in rats | Attenuated oxidative stress, reduced infarct size, inflammatory cell presence, and apoptosis; improved cardiac function. | nih.gov |
| Synthetic CB2 Agonists | Atherosclerosis and Myocardial Ischemia-Reperfusion Injury | Showed antioxidative effects. | mdpi.com |
Osteoporosis and Bone Remodeling
The cannabinoid type 2 (CB2) receptor has emerged as a critical regulator of bone mass and remodeling. pnas.orgnih.gov Preclinical studies using both cell cultures (in vitro) and animal models (in vivo) have demonstrated that activating the CB2 receptor with specific agonists can favorably influence the balance between bone formation by osteoblasts and bone resorption by osteoclasts, suggesting a therapeutic potential for conditions like osteoporosis. pnas.orgnih.gov
CB2 receptors are expressed in key bone cells, including osteoblasts, osteoclasts, and their precursor cells. pnas.orgnih.gov In vitro studies have shown that CB2-selective agonists, such as HU-308, directly stimulate the proliferation and differentiation of osteoblasts, the cells responsible for creating new bone tissue. ed.ac.uknih.gov For instance, HU-308 was found to promote bone nodule formation in cultures of wild-type osteoblasts. ed.ac.ukoup.com This effect was absent in osteoblasts from mice lacking the CB2 receptor (CB2-/-), confirming the receptor's role in this process. ed.ac.ukoup.com Furthermore, agonists like JWH133 have been shown to increase the mineralization of bone marrow cells from healthy human donors by decreasing the release of RANK-L, a key molecule for osteoclast formation. frontiersin.org
Conversely, CB2 receptor activation generally restrains the formation and activity of osteoclasts, the cells that break down bone tissue. pnas.orgnih.gov The agonist HU-308 has been shown to inhibit the proliferation of osteoclast precursors. pnas.orgnih.gov This dual action—promoting bone formation while inhibiting bone resorption—positions CB2 agonists as promising anti-osteoporotic agents.
In vivo studies have substantiated these in vitro findings. A key model for postmenopausal osteoporosis is the ovariectomized (OVX) mouse, which experiences bone loss due to estrogen deficiency. pnas.orgnih.gov Treatment with the CB2 agonist HU-308 has been shown to significantly attenuate this ovariectomy-induced bone loss. pnas.orgnih.govoup.com In one study, HU-308 reduced trabecular bone loss from 41% in untreated OVX mice to just 27%. pnas.org The agonist achieved this by suppressing the number of osteoclasts while stimulating endocortical bone formation, leading to increased cortical thickness. pnas.orgnih.gov Similarly, the CB2 agonist AM1241 demonstrated a significant reduction in bone loss and decreased the incidence of fractures in a mouse model of bone cancer, which often involves severe osteolysis. nih.gov
The following table summarizes key preclinical findings on the effects of CB2 receptor agonists on bone remodeling.
| Compound | Model | Key Findings | Reference |
| HU-308 | In vitro (mouse osteoblasts) | Stimulated bone nodule formation and osteoblast differentiation. | ed.ac.uknih.govoup.com |
| HU-308 | In vitro (mouse bone marrow) | Inhibited proliferation of osteoclast precursors. | pnas.orgnih.gov |
| HU-308 | In vivo (OVX mice) | Attenuated ovariectomy-induced trabecular bone loss and stimulated cortical bone formation. | pnas.orgnih.gov |
| JWH133 | In vivo (p62 KO mice) | Showed weak osteoanabolic effects, increasing trabecular number and thickness. | frontiersin.org |
| AM1241 | In vivo (mouse sarcoma model) | Significantly reduced cancer-induced bone loss and fractures. | nih.gov |
Other Emerging Preclinical Applications
The CB2 receptor, once thought to be confined to the peripheral immune system, is now known to be present in brain areas associated with reward and addiction, suggesting its involvement in substance use disorders. nih.gov Preclinical research indicates that modulating CB2R activity can influence behaviors related to addiction to substances like ethanol (B145695) and methamphetamine. nih.govnih.gov
In rodent models of alcohol addiction, activation of the CB2 receptor has shown promise in reducing alcohol consumption and reward-seeking behaviors. nih.govmdpi.com The administration of the selective CB2R agonist JWH133 significantly decreased alcohol self-administration in mice. nih.gov Similarly, another CB2R agonist, β-caryophyllene, was found to reduce voluntary alcohol consumption and the rewarding effects of alcohol as measured by the conditioned place preference (CPP) paradigm. nih.gov These effects were blocked by a CB2R antagonist, confirming the receptor's involvement. nih.gov The general consensus from pharmacological studies is that CB2R agonism can diminish ethanol consumption, preference, and the motivation to drink in various animal models. mdpi.com
Regarding methamphetamine, the role of the CB2 receptor appears more complex, with evidence suggesting it modulates sensitivity to the drug's effects. nih.gov Studies using mice with a heterozygous knockout of the CB2 receptor gene (Cnr2) showed that these animals developed a reverse tolerance to the locomotor-enhancing effects of methamphetamine. nih.gov Furthermore, mice lacking CB2 receptors specifically on dopaminergic neurons exhibited increased sensitivity to stereotypical behaviors induced by methamphetamine and developed reverse tolerance. nih.gov These findings suggest an interaction between neuronal CB2 receptors and methamphetamine that could influence the risk of developing addiction-related behaviors. nih.gov While direct studies on CB2 agonists for treating methamphetamine addiction are less common, cannabidiol (B1668261) (CBD), which can act as a partial CB2R agonist or antagonist, has shown potential in reducing drug reward and relapse in animal models of methamphetamine addiction. researchgate.net
| Substance | CB2R Ligand | Animal Model | Effect | Reference |
| Ethanol | JWH133 (agonist) | Mice | Reduced alcohol self-administration. | nih.gov |
| Ethanol | β-caryophyllene (agonist) | Mice | Reduced voluntary alcohol consumption and conditioned place preference. | nih.gov |
| Methamphetamine | N/A (genetic knockout) | Mice | Cnr2 knockout increased sensitivity and reverse tolerance to methamphetamine. | nih.gov |
The CB2 receptor has been identified as a potential therapeutic target in several types of cancer, including neuroblastoma, the most common solid extracranial tumor in children. mdpi.com In vitro studies have demonstrated that CB2 receptor agonists can exert anti-cancer effects on neuroblastoma cell lines. mdpi.comnih.gov
The selective CB2 agonist JWH-133 has been shown to induce a concentration-dependent decrease in the viability and proliferation of the SH-SY5Y neuroblastoma cell line. nih.gov However, one study suggested this cytotoxic effect might not be mediated by the CB2 receptor. nih.gov In contrast, more recent research with novel 1,8-naphthyridin-2(1H)-one-3-carboxamide-based CB2R agonists (such as FG158a and FG160a) found that they reduced the cell viability of both SH-SY5Y and SK-N-BE neuroblastoma cell lines through a CB2R-mediated mechanism. mdpi.comnih.gov The anti-proliferative effects of these compounds were reversed when the cells were pre-treated with a CB2R antagonist, SR144528, confirming the receptor's role. mdpi.com
The potential mechanism for these anti-cancer effects may involve the modulation of key signaling pathways. For instance, the compound FG158a was found to modulate the expression of ERK1/2, a protein involved in cell proliferation and survival, through a CB2R-mediated effect in SH-SY5Y cells. mdpi.comnih.gov In other cancer types, such as C6 glioma cells, the CB2 agonist JWH133 was found to inhibit cell growth by activating AMPK, a key cellular energy sensor. nih.gov While not specific to neuroblastoma, this highlights a potential pathway for CB2R-mediated anti-cancer activity.
| Compound | Cell Line | Effect | Proposed Mechanism | Reference |
| JWH-133 | SH-SY5Y (Neuroblastoma) | Decreased cell viability and proliferation. | Potentially CB2R-independent. | nih.gov |
| FG158a | SH-SY5Y (Neuroblastoma) | Reduced cell viability with an IC50 of 11.8 μM. | CB2R-mediated; modulation of ERK1/2 expression. | mdpi.comnih.gov |
| FG160a | SH-SY5Y (Neuroblastoma) | Reduced cell viability with an IC50 of 13.2 μM. | CB2R-mediated. | mdpi.comnih.gov |
| LV62 | SH-SY5Y (Neuroblastoma) | Inhibited cell viability. | CB2R-mediated. | mdpi.com |
Methodological Approaches in Cb2r Agonist Research
In Vitro Experimental Models
In vitro models are fundamental for the initial screening and detailed characterization of CB2 receptor agonists. These systems allow for controlled experiments to dissect the molecular mechanisms of action of these compounds.
A diverse range of immortalized cell lines are employed to study the effects of CB2 receptor agonists. These cells are often genetically modified to express the CB2 receptor, allowing for specific investigation of receptor-mediated effects. Commonly used cell lines include:
Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells: These are frequently used for their ease of transfection and robust growth characteristics. They provide a "clean" background for expressing cannabinoid receptors and studying downstream signaling pathways. For instance, CHO cells stably expressing the human CB2 receptor have been utilized to measure agonist-induced inhibition of adenylyl cyclase and recruitment of β-arrestin2. mdpi.comresearchgate.net Similarly, HEK293 cells are used in radioligand binding assays to determine the affinity of new compounds for the CB2 receptor. nih.gov
Immune Cell Lines (HL-60, Jurkat): Given the high expression of CB2 receptors on immune cells, lines such as the human promyelocytic leukemia cell line HL-60 and the human T lymphocyte cell line Jurkat are valuable models. nih.gov Studies in Jurkat cells have demonstrated the ability of CB2 agonists to regulate cell viability and proliferation through a CB2R-dependent mechanism and to inhibit chemotaxis. nih.govmdpi.com
Microglial and Neuronal Cell Lines (BV-2, SH-SY5Y, SK-N-BE): To investigate the role of CB2R agonists in neuroinflammation and neurodegenerative diseases, microglial cell lines like BV-2 and neuroblastoma cell lines such as SH-SY5Y and SK-N-BE are employed. mdpi.commdpi.com Research has shown that CB2 agonists can inhibit the production of pro-inflammatory cytokines in BV-2 microglia. mdpi.com In SH-SY5Y and SK-N-BE cells, the anti-proliferative activity of novel CB2R agonists has been demonstrated. mdpi.comresearchgate.netnih.gov For example, the CB2 receptor agonist L-759,633 has been studied for its effects on SH-SY5Y cell viability. researchgate.net
Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for the CB2 receptor. These assays typically involve a radiolabeled cannabinoid ligand that binds to the receptor. A test compound is then introduced to compete with the radioligand for binding. The ability of the test compound to displace the radioligand is a measure of its binding affinity (Ki). nih.gov For example, the affinity of various compounds for the CB2 receptor has been determined using membranes from HEK293 cells expressing the receptor and the radioligand [3H]CP 55,940. nih.gov These assays can also be used to assess selectivity by comparing the binding affinity for the CB2 receptor to that of the CB1 receptor.
| Compound | CB2 Ki (μM) | CB1 Ki (μM) | Reference |
|---|---|---|---|
| Compound 1 | 2.3 | >10 | nih.gov |
| Compound 2 | 1.1 | 1.8 | nih.gov |
| Compound 4 | 0.2 | >10 | nih.gov |
Functional assays are designed to measure the cellular response following the binding of an agonist to the CB2 receptor. These assays provide information on the efficacy and potency of the compound.
cAMP Production: The CB2 receptor is a Gi/o-coupled receptor, meaning its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Functional assays often measure the ability of a CB2 agonist to inhibit forskolin-stimulated cAMP production. nih.gov For instance, novel 1,8-naphthyridin-2(1H)-one-3-carboxamides have been shown to pharmacologically modulate the cAMP response in cells expressing the CB2 receptor. mdpi.comnih.gov
β-arrestin Recruitment: Upon agonist binding, G protein-coupled receptors are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling. frontiersin.org Bioluminescence resonance energy transfer (BRET) and enzyme complementation assays are commonly used to measure β-arrestin recruitment to the CB2 receptor. frontiersin.orgpromegaconnections.commdpi.com Some CB2 agonists have been shown to induce β-arrestin2 recruitment, while others modulate cAMP signaling without significant β-arrestin2 engagement. mdpi.commdpi.com
Calcium Mobilization: Some studies have utilized cell-based calcium mobilization assays to determine the functional activities of CB2 agonists. nih.govacs.org
| Assay | Effect of JT11 | Reference |
|---|---|---|
| ERK1/2 Phosphorylation (LPS-induced) | Reduced | nih.gov |
| NF-kB-p65 Phosphorylation (LPS-induced) | Reduced | nih.gov |
The anti-proliferative effects of CB2 receptor agonists are often investigated in cancer cell lines. Assays such as the sulforhodamine B (SRB) assay, MTT assay, and Alamar Blue® cell viability assay are used to measure changes in cell number and metabolic activity following treatment with a CB2 agonist. mdpi.comnih.govnih.govresearchgate.neturotoday.com For example, the SRB assay has been used to demonstrate the inhibitory effect of novel CB2R agonists on the viability of SH-SY5Y and SK-N-BE neuroblastoma cells. mdpi.comresearchgate.netnih.gov Studies have also shown that the synthetic cannabinoid WIN-55,212-2 inhibits the proliferation of renal cell carcinoma cells through a CB2 receptor-mediated mechanism. nih.govresearchgate.neturotoday.com
Given the prominent role of the CB2 receptor in the immune system, cytokine release assays are essential for evaluating the anti-inflammatory potential of CB2 agonists. These assays typically involve stimulating immune cells, such as peripheral blood mononuclear cells (PBMCs) or cell lines like Jurkat or BV-2, with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the CB2 agonist. nih.govmdpi.comnih.gov The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 in the cell culture supernatant are then measured using techniques like ELISA. nih.govmdpi.com Studies have shown that CB2 agonists can significantly reduce the LPS-induced release of these pro-inflammatory cytokines. nih.govmdpi.comnih.gov For example, the CB2-selective agonist HU308 has been shown to induce the secretion of IL-6 and IL-10 in human primary leukocytes. acs.orgbiorxiv.org
In Vivo Animal Models
While this article focuses on in vitro methodologies, it is important to note that promising CB2 receptor agonists identified through these in vitro assays are further evaluated in in vivo animal models of various diseases. These models are critical for assessing the therapeutic potential and understanding the physiological effects of these compounds in a whole organism. Animal models are used to study the effects of CB2 agonists in conditions such as neuropathic pain, inflammation, neurodegenerative diseases like Parkinson's and Alzheimer's disease, and cancer. nih.govfrontiersin.orgnih.gov For instance, the selective CB2 agonist GW842166x has shown protective effects in a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease. nih.gov Another selective agonist, O-1966, has been shown to prolong skin graft survival in mice, suggesting its potential as an immunosuppressant in transplantation. frontiersin.org
Rodent Disease Models (Mouse, Rat)
Rodent models are instrumental in the preclinical evaluation of CB2R agonists for a variety of pathological conditions. These models allow researchers to study the efficacy of these compounds in a biological system that mimics human diseases.
Selective CB2 receptor agonists have demonstrated anti-nociceptive effects in animal models of inflammatory, post-operative, and neuropathic pain without inducing the central nervous system side effects associated with CB1 receptor activation. nih.gov For instance, the CB2 agonist LY2828360 has shown potential in reducing signs of neuropathic pain in both paclitaxel-induced and spared nerve injury models in rats. curaleafclinic.com Similarly, in a mouse model of Parkinson's disease, the CB2 agonist HU-308 was effective in reducing L-dopa induced dyskinesia. nih.gov
Furthermore, studies using Cnr2-deficient mice, which lack the CB2 receptor, have highlighted the receptor's role in regulating inflammatory responses. A majority of these studies indicate that Cnr2-deficient mice exhibit a pro-inflammatory profile, suggesting that CB2 receptor activation plays a role in the negative regulation of inflammation. mdpi.com In models of amyotrophic lateral sclerosis (ALS), daily administration of a selective CB2 agonist has been shown to increase survival by inhibiting neuroinflammation associated with the disease. researchgate.net
| Disease Model | Rodent Species | CB2R Agonist Studied | Key Finding | Citation |
|---|---|---|---|---|
| Neuropathic Pain (Paclitaxel-induced, Spared Nerve Injury) | Rat | LY2828360 | Reduced signs of neuropathic pain. | curaleafclinic.com |
| Parkinson's Disease (L-dopa induced dyskinesia) | Mouse | HU-308 | Reduced L-dopa induced dyskinesia. | nih.gov |
| Inflammation | Mouse (Cnr2-deficient) | N/A (genetic model) | Cnr2 deficiency leads to a pro-inflammatory profile. | mdpi.com |
| Amyotrophic Lateral Sclerosis (ALS) | Mouse | Selective CB2 agonists | Increased survival by inhibiting neuroinflammation. | researchgate.net |
Electrophysiological Recordings (e.g., from Ex Vivo Brain Slices)
Electrophysiological techniques, particularly those using ex vivo brain slices, are vital for understanding the cellular mechanisms through which CB2R agonists modulate neuronal activity. These methods allow for the direct measurement of synaptic transmission and plasticity.
Studies have shown that chronic activation of CB2 receptors in organotypic cultures of rodent hippocampal slices by agonists like JWH133 and GP1a leads to an increase in the frequency of miniature excitatory postsynaptic currents (mEPSCs) and spine density. nih.gov This suggests a role for CB2R in regulating excitatory synaptic transmission over longer periods. In contrast, acute application of the CB2R agonist JWH133 did not significantly alter the amplitude of evoked excitatory postsynaptic currents (eEPSCs) in CA1 pyramidal cells of rat hippocampal slice cultures, indicating a lack of immediate effect on synaptic transmission. nih.gov
These electrophysiological approaches are crucial for dissecting the specific effects of CB2R activation on neuronal circuits and for differentiating between acute and chronic effects of agonist treatment. nih.govnih.govspringernature.comcriver.com
Flow Cytometry for Immune Cell Analysis
Flow cytometry is a powerful tool for analyzing the expression of CB2 receptors on various immune cell populations and for assessing the effects of CB2R agonists on these cells. The CB2 receptor is predominantly expressed on immune cells, making flow cytometry an essential technique in this area of research. mdpi.com
Studies have utilized flow cytometry to demonstrate that circulating B cells, natural killer (NK) cells, and monocytes express higher levels of the CB2 receptor compared to CD4+ T lymphocytes, CD8+ T lymphocytes, and neutrophils. mdpi.com It has also been shown that CB2 receptor expression is increased on eosinophils from allergic patients compared to healthy individuals. mdpi.com
Furthermore, flow cytometry has been employed to investigate the functional consequences of CB2R activation. For example, it has been used to show that the CB2-selective agonist JWH-015 induces apoptosis in both naïve and activated splenocytes in vitro, a finding confirmed by TUNEL assays and cell cycle analysis. nih.govmdpi.com This technique allows for the precise quantification of apoptotic cells and analysis of cell cycle stages. nih.govmdpi.com The specificity of this effect was confirmed by blocking the JWH-015-induced apoptosis with a CB2 antagonist. nih.gov Flow cytometry has also been used to identify intracellular stores of CB2 receptor protein in various peripheral blood leukocyte subsets. nih.gov
Gene Expression Analysis (e.g., mRNA, Protein)
Gene expression analysis provides critical insights into the regulation of the CB2 receptor and the downstream effects of its activation. Both mRNA and protein expression levels are examined to understand the role of CB2R in health and disease.
Quantitative real-time RT-PCR has been used to show that purified B cells, T cells, and monocytes express relatively equal levels of CB2 mRNA. nih.gov Studies have also demonstrated that CB2 receptor expression is upregulated in inflammatory contexts, including neuroinflammation. mdpi.com For instance, increased expression of the CB2 receptor has been observed in the intestinal biopsies of children with inflammatory bowel disease. mdpi.com
At the protein level, western blotting has been used to confirm the expression of the CB2 receptor in transfected cell lines. mdpi.com This technique is also used to investigate the signaling pathways activated by CB2R agonists. For example, it has been shown that CB2R engagement leads to the phosphorylation of p38 and ERK1/2 MAP kinases. mdpi.com
| Technique | Finding | Citation |
|---|---|---|
| Quantitative Real-Time RT-PCR | B cells, T cells, and monocytes express similar levels of CB2 mRNA. | nih.gov |
| Immunohistochemistry | Increased CB2 receptor expression in intestinal biopsies of children with inflammatory bowel disease. | mdpi.com |
| Western Blot | Confirmed CB2 receptor protein expression in transfected cell lines. | mdpi.com |
| Western Blot | CB2R engagement leads to phosphorylation of p38 and ERK1/2 MAP kinases. | mdpi.com |
Imaging Techniques (e.g., PET Radioligands for Receptor Visualization)
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of CB2 receptors in vivo. The development of specific PET radioligands for the CB2 receptor is an active area of research, as it holds great promise for diagnosing and monitoring diseases associated with CB2 receptor upregulation, such as neuroinflammation. nih.govnih.govresearchgate.net
A number of PET radioligands, including [11C]A-836339, [18F]LU14, and [18F]RoSMA-18-d6, have been developed and evaluated for their ability to image CB2 receptors. nih.govnih.gov While some radiotracers have shown limitations in their ability to image CB2 receptors under neuroinflammatory conditions in animal models, others have demonstrated the potential to selectively image CB2 receptor expression in the brain. nih.govnih.gov For example, [18F]LU14 has been shown to selectively image CB2R in a rat model of CB2R overexpression. nih.gov The development of these imaging tools is crucial for translating preclinical findings on CB2R agonists to clinical applications. nih.govresearchgate.netsemanticscholar.orgacs.org
Computational Approaches (e.g., De Novo Molecular Design, Pharmacophore Modeling)
Computational methods play a crucial role in the discovery and optimization of novel CB2 receptor agonists. These in silico techniques accelerate the drug design process by identifying promising lead compounds and predicting their binding affinities and functional activities. nih.govepa.gov
Pharmacophore modeling is a widely used approach to identify the key chemical features required for a molecule to bind to and activate the CB2 receptor. By generating pharmacophore models based on known CB2 ligands, researchers can virtually screen large chemical databases to identify novel compounds with the desired activity. nih.govacs.orgsci-hub.se This approach has successfully led to the identification of new scaffolds for CB2 receptor agonists, antagonists, and inverse agonists. acs.orgsci-hub.seresearchgate.netunica.it
De novo molecular design, another powerful computational tool, involves the generation of entirely new molecules that are predicted to fit into the CB2 receptor binding pocket. nih.govepa.govnih.govresearchgate.net This method, sometimes combined with deep learning approaches, can lead to the discovery of novel chemotypes with high potency and selectivity for the CB2 receptor. nih.govepa.govnih.govresearchgate.net Structure-based drug design, which utilizes the crystal structure of the CB2 receptor, has also been instrumental in the rational design and screening of drug candidates. nih.govacs.org These computational strategies are essential for the development of the next generation of CB2 receptor-targeted therapeutics. mdpi.comfrontiersin.orgproquest.comnih.govresearchgate.netresearchgate.net
| Computational Approach | Description | Outcome | Citation |
|---|---|---|---|
| Pharmacophore Modeling | Identifies key chemical features for receptor binding and activation. | Discovery of novel scaffolds for CB2R agonists, antagonists, and inverse agonists. | nih.govacs.orgsci-hub.se |
| De Novo Molecular Design | Generates new molecules predicted to bind to the CB2 receptor. | Identification of novel chemotypes with high potency and selectivity. | nih.govepa.govnih.govresearchgate.net |
| Structure-Based Drug Design | Utilizes the crystal structure of the CB2 receptor for rational ligand design. | Rational design and screening of drug candidates. | nih.govacs.org |
Challenges and Future Directions in Cb2r Agonist Research
Need for Highly Selective and Potent Ligands with Optimized Pharmacokinetic Profiles
A primary challenge in the development of CB2R agonists has been the creation of compounds that are not only highly potent and selective for CB2R over the psychoactive CB1R but also possess favorable pharmacokinetic (PK) properties. nih.govrsc.org Early-generation ligands often suffered from a lack of selectivity, leading to potential CB1R-mediated side effects, or had poor metabolic stability and low oral bioavailability, limiting their therapeutic utility. nih.govrsc.org
The optimization of lead compounds to improve their drug-like properties is a critical focus. This involves enhancing metabolic stability in liver microsomes and ensuring adequate solubility and permeability for effective absorption and distribution. researchgate.net For instance, some potent CB2R agonists have shown metabolic instability, resulting in low oral bioavailability in preclinical models. rsc.org Researchers are employing various medicinal chemistry strategies, such as creating derivatives to overcome metabolic liabilities while maintaining the essential elements for receptor binding and activation. rsc.org The goal is to achieve a balanced profile of high potency, selectivity, and suitable pharmacokinetics to ensure that the drug can reach its target in effective concentrations and exert its therapeutic effect. rsc.orgresearchgate.net
Recent efforts have led to the identification of novel scaffolds and the optimization of existing ones to yield potent and selective CB2R agonists with improved PK profiles. For example, the development of a piperidine-based series and a pyrazole-derived agonist, APD371, have shown promising results with good metabolic stability and oral efficacy in preclinical pain models. researchgate.netnih.gov
Table 1: Examples of CB2R Agonists and their Developmental Challenges
| Compound | Key Characteristic | Developmental Challenge | Reference |
| JWH-151 | Potent CB2 ligand with full agonism | Derived from a nonselective ligand | rsc.org |
| Compound 81 | Highly potent and fully efficacious CB2 agonist | Low solubility and moderate metabolic stability | rsc.org |
| Compound 93 | Potent and selective cannabinoid CB2 agonist | Metabolically unstable, low oral bioavailability | rsc.org |
| GW842166X | CB2 agonist | Limited CNS permeability | nih.gov |
| APD371 | Selective and fully efficacious CB2 agonist | Required optimization for pharmacokinetic and pharmaceutical properties | nih.gov |
Addressing Species Differences in CB2R Pharmacology
A significant hurdle in the preclinical to clinical translation of CB2R agonists is the notable difference in the pharmacology of the receptor across different species. The amino acid sequence of the CB2 receptor diverges between humans and rodents, with human and rat CB2 receptors sharing only 81% homology. nih.gov This genetic variance can lead to substantial differences in ligand binding, potency, and even the nature of the pharmacological response (agonist vs. antagonist). nih.goviu.edu
For example, some compounds act as agonists at the human CB2R but as inverse agonists at the mouse or rat receptor. iu.edu The selective CB2R agonist JWH133 has been shown to have different effects on cocaine self-administration in mice versus rats, which may be partly explained by species differences in CB2R gene splicing, expression levels, and receptor structure. nih.gov Specifically, researchers have identified novel rat-specific CB2R mRNA isoforms and a premature stop codon in the mouse CB2R gene that truncates the protein. nih.gov
These species-specific pharmacological profiles complicate the interpretation of preclinical data and its predictive value for human efficacy. nih.gov Therefore, a critical future direction is the thorough characterization of new ligands on CB2 receptors from various species (human, rat, mouse) to better understand their translational potential. nih.gov Developing ligands that maintain their affinity and selectivity across species would be a significant advancement for the field. researchgate.net
Elucidating Complex Signaling Networks and Biased Agonism
The signaling mechanisms of the CB2 receptor are more complex than initially understood. cornell.edu Upon activation by an agonist, the CB2R can initiate multiple intracellular signaling cascades, not just the canonical Gαi/o-mediated inhibition of adenylyl cyclase. nih.govfrontiersin.org This phenomenon, known as "biased agonism" or "functional selectivity," means that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another. cornell.edunih.gov
For instance, some CB2R agonists may be biased towards G protein-dependent pathways, while others might favor β-arrestin-mediated signaling. nih.gov These different pathways can lead to distinct cellular and physiological outcomes. Research has shown that some CB2R ligands exhibit bias in their ability to activate pathways like pERK and GIRK channels. nih.gov Furthermore, CB2R has been found to signal through Gαs proteins, inducing the secretion of cytokines like IL-6 and IL-10, which adds another layer of complexity to its immunomodulatory functions. acs.org
Understanding these intricate signaling networks is crucial for designing safer and more effective drugs. By developing biased agonists that selectively activate therapeutic pathways while avoiding those that cause unwanted side effects, it may be possible to fine-tune the pharmacological response. cornell.edu Future research needs to focus on developing a deeper understanding of ligand-specific signaling profiles and their physiological consequences. nih.govfrontiersin.org
Development of Advanced Tools for CB2R Detection and Target Validation
A persistent challenge in CB2R research has been the reliable detection and localization of the CB2R protein. openaccessgovernment.org For a long time, the lack of specific and validated antibodies has hampered the accurate assessment of CB2R expression in tissues, leading to conflicting results and making target validation difficult. nih.govnih.gov Many commercially available antibodies have shown a lack of specificity, detecting other proteins of similar molecular weight. nih.gov
To overcome this, the field is moving towards the development and use of more advanced and reliable tools. These include:
Labeled Chemical Probes: Highly selective and potent fluorescently labeled ligands have been developed that allow for the visualization and tracking of CB2R in living cells and organisms. researchgate.netopenaccessgovernment.org These probes are invaluable for studying receptor trafficking, cell signaling, and target engagement.
Positron Emission Tomography (PET) Tracers: The development of CB2R-specific PET tracers enables the non-invasive, three-dimensional visualization of CB2R expression in living organisms, which is crucial for clinical studies. openaccessgovernment.org
Advanced Molecular Techniques: Methods like RNA sequencing, digital droplet PCR, and in situ hybridization (e.g., RNAscope) are being used to provide more accurate quantification of CB2R mRNA expression. nih.govnih.gov
Mass Spectrometry: This technique offers an unequivocal way to identify the CB2R protein, providing a powerful tool for validating the presence of the receptor in various tissues. nih.gov
The combined use of these validated approaches will enhance our understanding of CB2R's role in health and disease and facilitate the development of successful therapies. nih.gov
Exploring Novel Therapeutic Applications and Combination Therapies
While the primary focus for CB2R agonists has been on pain and inflammation, research is uncovering a wide range of other potential therapeutic applications. researchgate.netfrontiersin.org These include neurodegenerative diseases (like Alzheimer's and Parkinson's disease), cancer, liver and kidney diseases, and even drug addiction. frontiersin.orgmdpi.com The ability of CB2R activation to modulate neuroinflammation and microglial activity makes it a promising target for neurological disorders. frontiersin.orgphysoc.org
Furthermore, there is growing interest in exploring the use of CB2R agonists in combination with other non-cannabinoid drugs to achieve synergistic therapeutic effects. For example:
Combining a peripheral CB1R antagonist with a CB2R agonist is being investigated for treating liver diseases and diabetic complications. frontiersin.org
The interaction between CB2R agonists and the opioid system is also an area of active research. Studies have shown that CB2R ligands can influence the effects of morphine, suggesting potential for developing new pain management strategies that could reduce opioid tolerance. frontiersin.org
Future research will likely expand the scope of diseases targeted by CB2R agonists and investigate rational combination therapies to enhance efficacy and address complex pathologies.
Understanding the Role of CB2R in Uninjured/Physiological Tissues
Historically, it was believed that CB2R expression in the central nervous system was low under normal physiological conditions and significantly upregulated during inflammation or injury. nih.govnih.gov This inducible expression pattern made it an attractive therapeutic target, as it suggested that drugs targeting CB2R would primarily act at sites of pathology. However, more sensitive detection methods have revealed that CB2R is present in various brain regions and cell types even in a healthy state, albeit at lower levels than in pathological conditions. mdpi.com
The endocannabinoid system, including CB2R, plays a crucial role in maintaining physiological balance (homeostasis) by regulating processes like immune response, pain sensation, and mood. techtarget.commdpi.com CB2 receptors are primarily found in peripheral tissues, especially in the immune system, where they modulate inflammation and immune responses. frontiersin.orgtechtarget.com
A better understanding of the physiological functions of CB2R in uninjured tissues is essential. This knowledge will help to:
Elucidate the full spectrum of effects that CB2R agonists might have, both intended and unintended.
Identify potential biomarkers for disease and treatment response.
Refine therapeutic strategies to maximize benefits and minimize risks.
Future research will need to continue to explore the nuanced roles of CB2R in maintaining health to fully harness its therapeutic potential in disease. mdpi.comphysoc.org
Q & A
Q. How can researchers experimentally determine the selectivity of CB2 receptor agonists like CB2 agonist 6 for CB2 over CB1 receptors?
Methodological Answer: Use radioligand binding assays with membrane preparations expressing recombinant CB1 or CB2 receptors. Measure Ki values using competitive displacement of labeled ligands (e.g., [³H]CP-55,940 for CB1 and CB2). For functional selectivity, employ cAMP inhibition assays or β-arrestin recruitment assays in CB1- vs. CB2-expressing cell lines. Example: PSB-SB1202 showed CB2 selectivity (EC50 = 14 nM at CB2 vs. 56 nM at CB1) using such methods .
Q. What in vitro assays are critical for evaluating the cytotoxicity of CB2 agonists in early drug development?
Methodological Answer: Perform MTT or CCK-8 assays on human cell lines (e.g., HepG2) at varying concentrations (e.g., 1–100 µM) over 72 hours. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis/necrosis markers. For example, CB2 agonist 2 (compound 4g) showed low cytotoxicity at 1 µM in HepG2 cells .
Q. How is CB2 receptor activation linked to anti-inflammatory effects in preclinical models?
Methodological Answer: Use LPS-induced inflammation models in macrophages or microglial cells to measure cytokine release (e.g., TNF-α, IL-6) via ELISA. In vivo, employ carrageenan-induced paw edema or CFA-induced arthritis models, assessing agonist efficacy via dose-dependent reduction in edema or immune cell infiltration. CB2 activation reduces inflammation via MAPK pathway inhibition .
Advanced Research Questions
Q. What strategies address discrepancies between preclinical efficacy and clinical failure of CB2 agonists?
Methodological Answer:
- Species Differences : Validate agonists in humanized CB2 receptor models due to interspecies variation in ligand binding (e.g., AM1241 acts as a protean agonist in human but not rodent CB2) .
- Functional Selectivity : Characterize agonist bias using β-arrestin vs. G-protein signaling assays (e.g., TRUPATH platform) to identify pathway-specific effects .
- Dose Optimization : Address bell-shaped dose-response curves by testing sub-nanomolar to micromolar ranges in multiple disease models .
Q. How can structural modifications improve CB2 agonist selectivity and reduce off-target effects?
Methodological Answer:
- Conformational Restriction : Introduce rigid scaffolds (e.g., benzocoumarin in PSB-SB1202) to stabilize agonist-receptor interactions and enhance selectivity .
- Docking Studies : Use homology models of CB2 (based on GPCR templates) to predict ligand-receptor interactions. For example, ALICB353’s docking poses revealed key residues (e.g., Ser 352) critical for agonist binding .
- Metabolic Stability : Incorporate deuterium or fluorine atoms to slow hepatic metabolism, as seen in JWH-133 analogs .
Q. What mechanisms underlie CB2 agonist-induced neuroprotection in neurodegenerative models?
Methodological Answer:
- Microglial Modulation : Use BV2 microglial cells to assess agonist effects on ROS production and phagocytosis via flow cytometry .
- In Vivo Models : Test agonists in MPTP-induced Parkinson’s or Aβ-induced Alzheimer’s models, quantifying neuronal survival via immunohistochemistry (e.g., NeuN+ cells). Beta-caryophyllene, a CB2 agonist, reduced neuroinflammation via PI3K/Akt pathway modulation .
Q. How do inverse agonists like SR 144528 influence CB2 receptor trafficking and signaling?
Methodological Answer:
- Phosphorylation Analysis : Use phospho-specific antibodies (e.g., anti-pSer352) in Western blots to track agonist-induced receptor desensitization. SR 144528 blocks constitutive phosphorylation, increasing cell-surface CB2 availability .
- Internalization Assays : Employ confocal microscopy with fluorescent-tagged CB2 receptors to visualize inverse agonist effects on receptor recycling .
Methodological Considerations Table
Key Challenges & Future Directions
- Protean Agonism : Address ligands like AM1241 that exhibit context-dependent efficacy (agonist/inverse agonist) across assays .
- Receptor Phosphorylation Dynamics : Investigate kinase/phosphatase interplay (e.g., GRK2, PP2A) in CB2 desensitization using phosphoproteomics .
- Species-Specific Pharmacology : Prioritize human primary cells or transgenic models to bridge preclinical-clinical gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
